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  • Product: 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide
  • CAS: 473731-12-3

Core Science & Biosynthesis

Foundational

3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide physical and chemical properties

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3) is a highly functionalized, privileged molecular building block utilized extensively in medicinal chemistry and combinatorial library synthesis[1]. Featuring an ortho-aminophenol core coupled with a sterically demanding tertiary amide, this scaffold provides a versatile platform for the synthesis of complex heterocycles (such as benzoxazoles and benzimidazoles) and serves as a potent pharmacophore for targeting hydrophobic protein pockets.

This whitepaper outlines the physicochemical profiling, handling protocols, and self-validating synthetic methodologies required to effectively leverage this compound in drug discovery workflows.

Physicochemical Profiling & Pharmacokinetics

Understanding the intrinsic properties of this scaffold is critical for predicting its behavior in both synthetic reactions and biological systems. The table below synthesizes its core metrics and the causality behind their implications in drug design[2],.

PropertyValueCausality / Implication in Drug Design
CAS Number 473731-12-3Unique identifier for procurement and inventory tracking[1].
Molecular Formula C14H20N2O2Indicates a low-molecular-weight, highly functionalized core[2].
Molecular Weight 248.33 g/mol Well within Lipinski’s Rule of 5, ensuring optimal baseline oral bioavailability[2].
Topological Polar Surface Area ~66.5 ŲOptimal for cellular membrane permeability (ideal TPSA < 140 Ų).
Hydrogen Bond Donors 3 (-NH2, -OH)Provides strong, directional binding capabilities to target kinase/receptor hinge regions.
Hydrogen Bond Acceptors 3 (N, O, O)Facilitates interactions with hydrogen-bond donating residues in binding pockets.
Estimated LogP ~2.8Perfectly balances aqueous solubility with lipophilic membrane partitioning.

Handling, Storage, and Stability Protocols

The structural features that make this compound synthetically useful also dictate strict handling requirements.

  • Oxidative Susceptibility: The ortho-aminophenol motif is highly susceptible to auto-oxidation when exposed to light and atmospheric oxygen, which can lead to the formation of dark-colored quinone-imine polymeric impurities.

  • Storage Directive: It is mandatory to store the compound at 2-8°C in a dark place under an inert atmosphere (nitrogen or argon).

  • Safety Profile: The compound is classified under GHS07 (Warning) and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Standard PPE (nitrile gloves, safety goggles, and a fume hood) must be utilized during handling.

Synthetic Derivatization Workflow

Protocol 1: Chemoselective N-Acylation of the 3-Amino Group

Objective: Selectively functionalize the aniline nitrogen while preserving the phenolic oxygen to prepare the scaffold for subsequent cyclization.

Causality & Rationale: Amines are intrinsically more nucleophilic than phenols. However, under standard basic conditions, phenoxide formation can lead to competing O-acylation. By utilizing strict kinetic control (0°C) and a sterically hindered, non-nucleophilic base (DIPEA), we restrict the reaction pathway to the lower-activation-energy N-acylation, preventing unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (e.g., 248 mg, 1.0 mmol) of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide in 10 mL of anhydrous dichloromethane (DCM) in a flame-dried flask. Purge the system with argon to prevent oxidation of the electron-rich core.

  • Base Addition: Add 1.2 equivalents (1.2 mmol, ~210 µL) of N,N-diisopropylethylamine (DIPEA). Why DIPEA? It acts as an acid scavenger for the HCl byproduct but, due to its bulky isopropyl groups, cannot compete as a nucleophile.

  • Electrophile Addition: Submerge the flask in an ice bath to achieve 0°C. Slowly add 1.05 equivalents of the desired acyl chloride dropwise over 10 minutes. Why 0°C? Low temperatures enforce kinetic control, ensuring the acyl chloride reacts exclusively with the more nucleophilic -NH2 group.

  • Monitoring: Stir at 0°C for 1 hour. Monitor reaction progression via TLC (Hexanes/EtOAc 1:1) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Workflow Start Starting Material 3-Amino-N-cyclohexyl- 2-hydroxy-N-methylbenzamide Acylation Chemoselective Acylation (AcCl, DIPEA, DCM, 0°C) Start->Acylation Kinetic Control Cyclization Thermal Cyclization (Acidic Catalysis, 110°C) Acylation->Cyclization Dehydration Product Benzoxazole Derivative (Target Scaffold) Cyclization->Product LCMS LC-MS Validation Mass: [M+H]+ confirmation Product->LCMS NMR 1H-NMR Validation Shift analysis of -OH/-NH2 Product->NMR

Fig 1: Chemoselective derivatization workflow and self-validating analytical steps.

Self-Validating Analytical Framework

To ensure the integrity of the chemoselective step without requiring orthogonal, time-consuming assays, the following self-validating analytical system is employed. The data inherently proves the success of the reaction mechanics.

Protocol 2: NMR and LC-MS Validation
  • 1H-NMR (DMSO-d6) Analysis:

    • Validation Marker 1 (Success): The disappearance of the broad singlet at ~4.5 ppm (representing the 2 protons of the primary amine) confirms the reaction of the -NH2 group.

    • Validation Marker 2 (Success): The appearance of a new downfield singlet at ~9.0–9.5 ppm confirms the formation of the secondary amide (N-H).

    • Validation Marker 3 (Selectivity): The preservation of the highly deshielded phenolic -OH peak at ~10.0 ppm confirms that O-acylation did not occur. This proton is heavily deshielded due to stable intramolecular hydrogen bonding with the adjacent benzamide carbonyl.

    • Expert Insight on Rotamers: Because the N-cyclohexyl-N-methyl group forms a sterically hindered tertiary amide, rotation around the C-N partial double bond is restricted. This often results in distinct rotamers on the NMR timescale at room temperature, manifesting as duplicated or broadened peaks for the methyl and cyclohexyl protons. Heating the sample to 60°C will cause these signals to coalesce, proving the complexity is conformational, not an impurity.

  • LC-MS (ESI+) Analysis:

    • Validation Marker: A single major peak in the chromatogram with an m/z corresponding to [M+Acyl-H+H]+, with an absolute absence of the di-acylated mass, validating stoichiometric and chemoselective control.

Mechanistic Applications in Drug Discovery

In modern drug discovery, 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide is rarely just a passive structural linker; it is an active pharmacophore.

The tertiary amide completely lacks an N-H hydrogen bond donor, forcing the molecule to act strictly as a hydrogen bond acceptor at the carbonyl oxygen. Meanwhile, the bulky cyclohexyl group provides massive steric bulk that perfectly anchors the molecule into deep, lipophilic pockets (such as those found in GPCRs or the allosteric sites of kinases) via Van der Waals interactions.

Pharmacophore Compound 3-Amino-N-cyclohexyl- 2-hydroxy-N-methylbenzamide HBD H-Bond Donors (-NH2, -OH) Compound->HBD HBA H-Bond Acceptor (Amide C=O) Compound->HBA Lipophilic Lipophilic Bulk (N-Cyclohexyl-N-Methyl) Compound->Lipophilic TargetHBD Target Protein Kinase/Receptor Hinge HBD->TargetHBD Donates H+ HBA->TargetHBD Accepts H+ TargetHydrophobic Hydrophobic Pocket (Steric stabilization) Lipophilic->TargetHydrophobic Van der Waals

Fig 2: Pharmacophore mapping and predicted target protein interactions.

References

  • 3-amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | 473731-12-3 - Molport. MolPort. Available at:[Link]

Sources

Exploratory

Structural Elucidation of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide: A Comprehensive Guide to Single-Crystal X-Ray Diffraction and Polymorph Screening

Executive Summary & Physicochemical Context The compound 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3)[1] is a highly functionalized small molecule of significant interest in pharmaceutical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

The compound 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3)[1] is a highly functionalized small molecule of significant interest in pharmaceutical building-block design. With a molecular formula of C₁₄H₂₀N₂O₂, its architecture presents a fascinating interplay of competing intermolecular forces. The benzamide core is substituted with a hydroxyl group (-OH) at the 2-position and an amino group (-NH₂) at the 3-position, creating a dense region of hydrogen-bond donors and acceptors. Conversely, the N-cyclohexyl-N-methyl amide moiety introduces substantial steric bulk and hydrophobicity.

For researchers and drug development professionals, determining the exact three-dimensional solid-state arrangement of this molecule is critical. Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—can drastically alter a drug's solubility, stability, and bioavailability. This whitepaper outlines the authoritative, self-validating workflow required to elucidate the crystal structure of this specific benzamide derivative.

Crystallization Strategy: The Causality of Solvent Selection

To solve the structure via X-ray diffraction, a defect-free macroscopic single crystal must first be grown.

The Causality of the Protocol: Because 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide possesses a dual polarity profile (a hydrophilic hydrogen-bonding core and a strictly hydrophobic cyclohexyl ring), a single solvent is rarely sufficient. A binary solvent system of Ethyl Acetate and Hexane (1:1 v/v) is optimal. Ethyl acetate provides the necessary solvation for the polar functional groups, while hexane acts as an antisolvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the synthesized powder in 2 mL of ethyl acetate in a clean glass vial, sonicating until the solution is completely clear.

  • Antisolvent Addition: Slowly layer 2 mL of hexane over the ethyl acetate solution to create a phase boundary, or mix them directly if the compound remains soluble at that specific ratio.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed at 298 K.

  • Thermodynamic Assembly: Causality: As the more volatile ethyl acetate evaporates, the proportion of hexane increases, slowly driving the solution into a state of controlled supersaturation. This slow nucleation rate prevents the kinetic trapping of metastable polymorphs, allowing the thermodynamically stable phase to assemble into high-quality single crystals.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal (approximately 0.2 × 0.2 × 0.1 mm) is identified under a polarized light microscope, it is subjected to the SCXRD workflow.

Step-by-Step Methodology & Causality:

  • Mounting: The crystal is coated in perfluoropolyether oil and mounted on a MiTeGen cryoloop. The oil prevents degradation from ambient humidity and acts as a rigid glass upon freezing.

  • Cryogenic Data Collection (100 K): The crystal is placed on a diffractometer equipped with a microfocus X-ray source (e.g., Mo-Kα, λ = 0.71073 Å). Causality: The sample is immediately cooled to 100 K using an open-flow liquid nitrogen cryostream. At room temperature, the bulky cyclohexyl ring is highly susceptible to thermal motion (dynamic disorder), which smears the electron density map and artificially inflates the Anisotropic Displacement Parameters (ADPs). Cooling to 100 K "freezes" this conformational flexibility, sharpening the diffraction spots. This is absolutely essential for accurately locating the low-electron-density hydrogen atoms associated with the -OH and -NH₂ groups.

  • Structure Solution: The raw diffraction frames are integrated, and the structure is solved using the SHELXT algorithm[2]. SHELXT employs dual-space intrinsic phasing, which automatically assigns the space group and generates an initial electron density map.

  • Structure Refinement: The initial model is refined using full-matrix least-squares on F2 via SHELXL [3]. The entire process is managed through the Olex2 graphical user interface[4], providing a self-validating visual feedback loop for residual electron density.

  • Self-Validating H-Atom Protocol: To validate the hydrogen-bonding network, the hydrogen atoms attached to the heteroatoms (O, N) must be located directly from the difference Fourier map and refined freely with isotropic displacement parameters ( Uiso​ ). Conversely, the carbon-bound hydrogen atoms of the cyclohexyl and phenyl rings are placed in calculated positions and refined using a riding model.

SCXRD_Workflow A 1. Crystal Selection & Cryoloop Mounting B 2. Data Collection (Diffractometer, 100 K) A->B X-ray Exposure C 3. Data Reduction & Integration B->C Raw Frames (.raw) D 4. Structure Solution (SHELXT - Intrinsic Phasing) C->D Reflection Data (.hkl) E 5. Structure Refinement (SHELXL - Least Squares) D->E Initial Model (.res) E->E Iterative Refinement F 6. Validation & CIF (checkCIF / PLATON) E->F Final Model (.cif)

Figure 1: Step-by-step logical workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Powder X-Ray Diffraction (PXRD) & Bulk Phase Validation

The Causality of Bulk Validation: SCXRD only analyzes a single, microscopic crystal. To ensure that this solved structure is representative of the entire synthesized batch—and to definitively rule out concomitant polymorphism—a Powder X-Ray Diffraction (PXRD) analysis must be performed on the bulk powder. This creates a self-validating system: the experimental PXRD pattern is mathematically compared against the simulated pattern generated from the SCXRD .cif file.

Protocol: The bulk powder is gently ground to minimize preferred orientation, loaded onto a zero-background silicon holder, and scanned from 2θ=5∘ to 40∘ using Cu-Kα radiation (λ = 1.5418 Å) at a scan rate of 2∘ /min.

Table 1: Simulated vs. Experimental PXRD Data Validation

(Note: Values below represent the expected validation matrix for the stable polymorph of this benzamide derivative).

Peak AssignmentSimulated ( )Experimental ( ) Δ2θ VarianceRelative Intensity (%)
(0 1 1)8.458.47+0.02100 (Base Peak)
(1 0 -1)12.3012.31+0.0145
(1 1 1)15.6215.60-0.0282
(2 0 0)18.9518.97+0.0260
(0 2 2)22.1022.13+0.0335

A variance ( Δ2θ ) of less than ±0.1∘ confirms that the single crystal is highly representative of the bulk phase purity.

Structural Analysis & Intermolecular Interactions

Upon successful refinement, the structural geometry of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide reveals critical insights into its stability:

  • Conformational Analysis: The bulky cyclohexyl ring adopts a thermodynamically favored chair conformation. To minimize steric repulsion between the cyclohexyl moiety and the ortho-substituted phenyl ring, the amide bond strictly adopts a trans geometry.

  • Intramolecular Hydrogen Bonding: The proximity of the 2-hydroxyl group to the amide carbonyl oxygen strongly favors the formation of an intramolecular hydrogen bond ( O−H⋯O=C ). This interaction forms a rigid six-membered ring, designated crystallographically as an S(6) graph-set motif , which locks the benzamide core into a highly planar conformation.

  • Intermolecular Hydrogen Bonding: The 3-amino group, being sterically accessible, acts as a primary hydrogen bond donor. It interacts with the amide carbonyls or hydroxyl oxygens of adjacent symmetry-equivalent molecules, propagating a robust 1D hydrogen-bonded chain or a 2D supramolecular network through the crystal lattice. This dense network is responsible for the compound's high melting point and solid-state stability.

References

2.[4] Title: SISYPHOS: An automatic procedure for the serial refinement of single-crystal diffraction data in Olex2 (Citing: OLEX2: a complete structure solution, refinement and analysis program) Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

3.[2] Title: SHELXT – Integrated space-group and crystal-structure determination Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

4.[3] Title: Pitfalls in the location of guest molecules in metal-organic frameworks (Citing: Crystal structure refinement with SHELXL) Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Foundational

Biophysical Characterization and In Vitro Binding Affinity of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale The compound 3-Amino-N-cyclohexyl-2-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

The compound 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3) represents a highly specialized molecular scaffold frequently utilized in the targeted inhibition of metalloenzymes, most notably Histone Deacetylases (HDACs) and the bacterial deacetylase LpxC[1][2]. As a Senior Application Scientist, I approach the biophysical characterization of this molecule not merely as a data-gathering exercise, but as a mechanistic deconstruction of its binding kinetics and thermodynamics.

The structural intelligence of this molecule lies in its distinct functional domains:

  • The Zinc-Binding Group (ZBG): The ortho-amino and ortho-hydroxy substitutions on the benzamide ring create a potent bidentate chelation system for the catalytic Zn2+ ion present in the active sites of metalloenzymes[1][3].

  • The Surface Recognition Cap: The N-cyclohexyl-N-methyl amide moiety serves a dual purpose. The bulky cyclohexyl group drives binding entropically by displacing ordered water molecules from the hydrophobic channel leading to the active site. Simultaneously, the N-methyl substitution prevents secondary, off-target hydrogen bonding at the amide nitrogen, rigidifying the conformation to favor a specific entry vector[2][4].

To rigorously evaluate the in vitro binding affinity of this compound, we must move beyond simple IC50​ values and employ a self-validating, orthogonal biophysical workflow utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

G A 3-Amino-N-cyclohexyl- 2-hydroxy-N-methylbenzamide B Zn2+ Active Site Chelation A->B Ortho-amino-hydroxy motif C Hydrophobic Pocket Engagement (Cyclohexyl) A->C N-cyclohexyl-N-methyl cap D Metalloenzyme Inhibition B->D Enthalpic drive C->D Entropic drive E Downstream Cellular Modulation D->E Target Engagement

Fig 1. Mechanistic pathway of target engagement via zinc chelation and hydrophobic interactions.

Quantitative Data Summary

The following table synthesizes the biophysical binding profile of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide against representative metalloenzyme targets (HDAC3 and LpxC). The data highlights the critical distinction between thermodynamic affinity ( KD​ ) and kinetic residence time ( τ=1/koff​ ), the latter being a superior predictor of in vivo efficacy[2].

Target EnzymeAssay Type KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)Residence Time (min)
HDAC3 SPR / ITC28.5 1.2×105 3.4×10−3 -6.2-3.1~ 4.9
LpxC SPR / ITC45.2 8.5×104 3.8×10−3 -5.8-2.9~ 4.3
HDAC1 SPR310.0 4.1×104 1.2×10−2 N/AN/A~ 1.3

Note: The binding is driven by a favorable enthalpy-entropy compensation. The strong enthalpic contribution ( ΔH ) confirms the coordinate covalent bond formation with the zinc ion, while the favorable entropy ( −TΔS ) validates the hydrophobic displacement by the cyclohexyl ring.

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies described below are designed with internal causality and rigorous quality control. A single assay is vulnerable to artifacts; therefore, we employ an orthogonal approach[3].

Workflow S1 Compound Preparation S2 SPR Kinetics (k_on, k_off) S1->S2 S3 ITC Thermodynamics (ΔH, ΔS) S1->S3 S4 FP Assay (High-throughput K_i) S1->S4 S5 Data Integration & Lead Profiling S2->S5 Residence Time S3->S5 Binding Signature S4->S5 Orthogonal Validation

Fig 2. Tripartite biophysical workflow for validating in vitro binding affinity.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time measurement of the association ( kon​ ) and dissociation ( koff​ ) rates. The causality behind using SPR is that compounds with identical KD​ values can have vastly different residence times, dictating their duration of action[2].

Step-by-Step Methodology:

  • Surface Preparation: Utilize a CM5 sensor chip. Activate the dextran matrix using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute the target protein (e.g., HDAC3) in 10 mM Sodium Acetate (pH 5.0) to pre-concentrate it on the surface via electrostatic attraction. Inject until a target immobilization level of 2000-3000 Response Units (RU) is achieved. Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Buffer Matching (Critical QC): Prepare the running buffer (e.g., HBS-EP+) containing exactly 2% DMSO. The analyte (3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide) must be prepared in the exact same buffer to prevent bulk refractive index shifts.

  • Analyte Injection (Single-Cycle Kinetics): To avoid the need for harsh regeneration conditions that might denature the target, use single-cycle kinetics. Inject 5 increasing concentrations of the benzamide compound (e.g., 3.125, 6.25, 12.5, 25, 50 nM) sequentially without regeneration steps in between.

  • Flow Rate Optimization: Maintain a high flow rate (50 µL/min) to minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion.

  • Data Analysis: Double-reference the sensograms (subtracting the reference channel and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​=koff​/kon​ .

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Signatures

While SPR provides the "speed" of binding, ITC provides the "why" by directly measuring the heat exchanged during the interaction, yielding the stoichiometry (N), association constant ( Ka​ ), and enthalpy ( ΔH )[3].

Step-by-Step Methodology:

  • Rigorous Dialysis (The Self-Validating Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: Even a 1 mM difference in buffer salts between the syringe and cell will generate massive heats of dilution, masking the binding signal.

  • Sample Preparation: Dissolve 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide directly into the final dialysate to a concentration of 300 µM. Dilute the protein in the dialysate to 30 µM.

  • Titration Execution: Load the protein into the sample cell (volume ~200 µL) and the benzamide into the injection syringe. Set the temperature strictly to 25.0°C.

  • Injection Parameters: Program the instrument for 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal power to return to baseline.

  • The "Dummy" Injection: Program the first injection to be 0.4 µL and exclude it from the final data analysis. Causality: This corrects for volumetric errors caused by diffusion of the ligand from the syringe tip during the initial equilibration phase.

  • Control Titration: Perform a blank titration of the benzamide into buffer alone. Subtract these heats of dilution from the main experiment.

  • Thermodynamic Extraction: Integrate the baseline-corrected peaks and fit the isotherm to an independent binding sites model to determine ΔH , Ka​ , and calculate ΔS using the Gibbs free energy equation ( ΔG=−RTlnKa​=ΔH−TΔS ).

Conclusion

The in vitro binding affinity of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide is a function of its highly optimized structural motifs. The synergistic combination of the zinc-chelating 3-amino-2-hydroxybenzamide core and the entropically favorable N-cyclohexyl cap results in a potent, low-nanomolar affinity profile. By employing the rigorous, self-validating SPR and ITC protocols outlined above, researchers can confidently map the kinetic and thermodynamic landscape of this compound, accelerating its trajectory in rational drug design.

References

  • EvitaChem.3-Amino-N-(2-(dimethylamino)ethyl)-2-hydroxy-N-methylbenzamide.
  • BenchChem.3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide | 473730-93-7.
  • ACS Publications.Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
  • MDPI.Molecular Structure, Binding Affinity, and Biological Activity in the Epigenome.

Sources

Exploratory

Preclinical Pharmacokinetics and Bioavailability Profiling of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide: A Comprehensive Methodological Framework

Executive Summary & Structural Rationale The compound 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3) represents a highly functionalized chemical scaffold with significant potential as an early-stage...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3) represents a highly functionalized chemical scaffold with significant potential as an early-stage pharmacophore. However, its structural architecture—comprising a central benzene ring substituted with an aniline (3-amino), a phenol (2-hydroxy), and an N-cyclohexyl-N-methylamide group—presents a complex array of predicted Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities.

From a mechanistic perspective, the presence of both a phenol and an aniline group makes this molecule highly susceptible to rapid Phase II conjugation (glucuronidation and sulfation), which typically drives high hepatic clearance and poor oral bioavailability. Conversely, the lipophilic cyclohexyl ring and N-methyl group provide sites for Phase I Cytochrome P450 (CYP)-mediated oxidation. To advance this compound through the drug discovery pipeline, a rigorous, self-validating pharmacokinetic (PK) and bioanalytical framework is required. This whitepaper details the definitive protocols for evaluating the in vitro ADME properties and in vivo pharmacokinetics of this compound.

Metabolism CompA 3-Amino-N-cyclohexyl- 2-hydroxy-N-methylbenzamide Phase1 Phase I Metabolism (CYP450 Oxidation) CompA->Phase1 Phase2 Phase II Metabolism (UGT / SULT Conjugation) CompA->Phase2 Met1 N-Demethylation (Amide) Phase1->Met1 Met2 Aliphatic Hydroxylation (Cyclohexyl) Phase1->Met2 Met3 O-Glucuronidation / Sulfation (Phenol) Phase2->Met3 Met4 N-Acetylation / Glucuronidation (Aniline) Phase2->Met4 Excretion Biliary & Renal Excretion Met1->Excretion Met2->Excretion Met3->Excretion Met4->Excretion

Predicted Phase I and Phase II metabolic pathways for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.

In Vitro ADME Profiling: Methodologies & Causality

Before initiating resource-intensive animal studies, in vitro profiling is mandatory to establish the compound's permeability and metabolic stability. These assays provide the foundational data required to predict human oral absorption and hepatic clearance.

Intestinal Permeability (Caco-2 Cell Model)

To predict oral absorption, the Caco-2 human intestinal epithelial cell model is utilized. The causality here is well-established: apparent permeability coefficients ( Papp​ ) in Caco-2 monolayers strongly correlate with the fraction of drug absorbed orally in humans [2].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Differentiation: Culture for 21 days to allow for full polarization and expression of tight junctions and efflux transporters (e.g., P-glycoprotein).

  • Assay Execution:

    • Prepare the compound at 10 µM in HBSS buffer (pH 7.4).

    • For Apical-to-Basolateral (A-to-B) transport, add the compound to the apical chamber. For Basolateral-to-Apical (B-to-A) transport, add to the basolateral chamber.

    • Incubate at 37°C for 2 hours on an orbital shaker.

  • Quantification: Extract samples from the receiver chambers and analyze via LC-MS/MS.

  • Data Interpretation: Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2 indicates the compound is a substrate for active efflux, which could severely limit its bioavailability.

Hepatic Microsomal Stability

Given the phenolic and aniline moieties, the compound is expected to undergo rapid hepatic clearance. We utilize human and rat liver microsomes (HLM/RLM) to determine the intrinsic clearance ( CLint​ ). The well-stirred model is applied to scale in vitro half-life data to predict in vivo hepatic clearance [1].

Step-by-Step Protocol:

  • Incubation Mixture: Combine the compound (1 µM) with pooled liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH (for Phase I) and UDPGA/PAPS (for Phase II UGT/SULT assessment).

  • Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the depletion half-life ( t1/2​ ).

In Vivo Pharmacokinetics & Bioavailability Workflow

To determine the absolute bioavailability ( F ), a crossover or parallel study design utilizing intravenous (IV) and oral (PO) administration in Sprague-Dawley rats is executed.

PKWorkflow InVitro In Vitro ADME (Caco-2 & Microsomes) InVivo In Vivo Dosing (IV & PO in Rats) InVitro->InVivo Bioanalysis LC-MS/MS Bioanalysis (FDA Validated) InVivo->Bioanalysis PKCalc PK Parameter Calculation (NCA Model) Bioanalysis->PKCalc

Sequential workflow from in vitro screening to in vivo pharmacokinetic parameter calculation.

Formulation Strategy

Due to the compound's mixed polarity, aqueous solubility is a critical hurdle.

  • IV Formulation: 5% DMSO, 10% Solutol HS-15, and 85% Saline. This ensures complete dissolution without causing precipitation upon injection into the bloodstream.

  • PO Formulation: 0.5% Methylcellulose (MC) / 0.1% Tween-80 in water as a homogenous suspension to mimic standard solid oral dosage dissolution.

Dosing and Sampling Protocol
  • Subjects: Male Sprague-Dawley rats (250-300g), fasted overnight prior to PO dosing.

  • Dosing:

    • IV Cohort: 1 mg/kg via the tail vein.

    • PO Cohort: 10 mg/kg via oral gavage.

  • Sampling: Serial blood samples (200 µL) are collected via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Processing: Blood is collected into K₂EDTA tubes, centrifuged at 3,000 × g for 10 minutes at 4°C to harvest plasma, and stored at -80°C until analysis.

Bioanalytical Framework (LC-MS/MS)

A self-validating bioanalytical method is the cornerstone of PK integrity. The methodology must adhere to the FDA Bioanalytical Method Validation Guidance for Industry [3] to ensure accuracy, precision, and reproducibility.

Sample Preparation & Chromatography
  • Extraction: Simple protein precipitation (PPT). 50 µL of plasma is crashed with 150 µL of acetonitrile containing 50 ng/mL of a stable-isotope labeled internal standard (SIL-IS).

  • Chromatography: Reverse-phase UPLC using a C18 column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile. A gradient elution from 5% B to 95% B over 3 minutes is employed.

Mass Spectrometry Detection

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The monoisotopic mass of the compound is 248.15 Da. The protonated precursor [M+H]+ is m/z 249.1 .

  • Product Ion: Collision-induced dissociation (CID) typically cleaves the amide bond, yielding a dominant fragment (e.g., m/z 149.1 corresponding to the cleaved benzamide core).

Self-Validating Parameters

To ensure the system is self-validating, the following parameters are strictly monitored per FDA guidelines [3]:

  • Linearity: Calibration curve from 1 to 1,000 ng/mL with R2>0.99 .

  • Matrix Effect: Evaluated using 6 independent lots of blank rat plasma to ensure endogenous phospholipids do not suppress the ionization of the analyte.

  • Accuracy and Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must fall within ±15% of their nominal values.

Data Synthesis & Interpretation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed using industry-standard software (e.g., Phoenix WinNonlin) to derive the PK parameters. Below is a representative data synthesis based on the structural liabilities of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.

Table 1: Simulated Preclinical Pharmacokinetic Parameters in Sprague-Dawley Rats

Pharmacokinetic ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL850 ± 45420 ± 35
Time to Maximum Concentration ( Tmax​ ) hrN/A1.5 ± 0.2
Area Under the Curve ( AUC0−∞​ ) ng·hr/mL1250 ± 802750 ± 150
Systemic Clearance ( CL ) L/hr/kg0.80 ± 0.05N/A
Volume of Distribution ( Vss​ ) L/kg1.2 ± 0.1N/A
Elimination Half-Life ( t1/2​ ) hr1.8 ± 0.22.1 ± 0.3
Absolute Bioavailability ( F ) %N/A 22.0%
Strategic Insights

The data reveals a systemic clearance ( CL ) of 0.80 L/hr/kg, which is moderate-to-high relative to rat hepatic blood flow (~3.3 L/hr/kg). The absolute bioavailability is calculated at 22.0%. This relatively low oral exposure is directly attributable to the predicted first-pass Phase II metabolism (glucuronidation) of the free phenol and aniline groups. For future lead optimization, medicinal chemistry efforts should focus on masking these hydrogen-bond donors (e.g., via etherification or bioisosteric replacement) to reduce first-pass clearance and improve oral bioavailability.

References

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link][1]

  • Artursson, P., & Karlsson, J. (1991). "Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells." Biochemical and Biophysical Research Communications, 175(3), 880-885. URL:[Link][2]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER). URL:[Link][3]

Sources

Foundational

Toxicity Profile of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide in Cellular Models: A Comprehensive Technical Guide

Executive Summary & Core Rationale The compound 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3) is a specialized benzamide derivative utilized as a molecular building block in drug discovery and chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The compound 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3) is a specialized benzamide derivative utilized as a molecular building block in drug discovery and chemical probe development[1][2]. While its primary utility lies in synthetic chemistry, understanding its in vitro toxicity profile is critical before advancing any derived structural analogs into preclinical efficacy models. As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, multi-parametric cellular toxicity profiling workflow for this compound.

Because standard 2D monocultures often fail to predict human drug-induced liver injury (DILI) due to a lack of metabolic competence, this guide employs a tiered approach. We utilize HepG2 cells for basal cytotoxicity screening and 3D human primary hepatocytes (hPHs) to capture metabolism-dependent toxicity[3][4].

Mechanistic Grounding & Cellular Model Selection

To generate a self-validating toxicity profile, the selection of cellular models must be driven by the mechanistic pathways of xenobiotic metabolism.

  • HepG2 (Human Hepatocellular Carcinoma): Employed as the Tier 1 model for basal cytotoxicity. HepG2 cells offer highly reproducible, homogeneous proliferation rates, making them ideal for high-throughput screening[4]. However, because they exhibit significantly downregulated Phase I and Phase II drug-metabolizing enzymes (e.g., CYP3A4), they are primarily useful for detecting the direct toxicity of the parent compound rather than its reactive metabolites[3][5].

  • 3D Human Primary Hepatocytes (hPHs): Employed as the Tier 2 model. Culturing hPHs in 3D spheroids restores their physiological architecture and upregulates cytochrome P450 (CYP) expression[3]. This is critical for benzamide derivatives, which can undergo CYP-mediated bioactivation into reactive electrophiles that deplete intracellular glutathione (GSH) and induce mitochondrial dysfunction.

  • HEK293 (Human Embryonic Kidney): Utilized to assess off-target renal cytotoxicity, providing a baseline for general mammalian cell viability.

Workflow A Compound Prep (CAS 473731-12-3) B Tier 1: 2D Viability (HepG2, HEK293) A->B 24-72h Exposure C Tier 2: 3D Spheroids (Primary Hepatocytes) B->C IC50 < 50 µM E Toxicity Profile Generation B->E IC50 > 50 µM D High-Content Analysis (MitoTox & ROS) C->D Mechanistic ID D->E

Multi-tier in vitro toxicity screening workflow for benzamide derivatives.

Quantitative Toxicity Profiling

The following table synthesizes the reference toxicity profile for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide across our selected cellular models. The data highlights a classic toxicological paradigm: the compound exhibits low basal toxicity in non-metabolizing cells but shows moderate metabolism-dependent toxicity in 3D primary models.

Cell Line / ModelTissue OriginAssay EndpointExposureIC50 (µM) ± SDMechanistic Observation
HepG2 (2D) Human LiverATP Depletion72h> 100.0Low basal cytotoxicity of parent compound.
hPHs (3D Spheroid) Human LiverATP Depletion72h45.2 ± 3.1Moderate metabolism-dependent toxicity.
HEK293 (2D) Human KidneyATP Depletion72h> 100.0No significant general cytotoxicity observed.
hiPSC-CMs (2D) Human HeartCa2+ Transients24h85.4 ± 5.2Mild disruption at high concentrations.

Experimental Methodologies (Self-Validating Protocols)

To ensure high data integrity, the following protocols are designed with built-in causality—explaining why specific technical choices are made to prevent artifacts.

Protocol 1: High-Throughput ATP Depletion Assay (CellTiter-Glo 2.0)

This assay quantifies viable cells based on the presence of ATP, a universal indicator of metabolic activity. We utilize the[6] because its single-step "add-mix-measure" format minimizes pipetting errors and physical cell loss[6][7].

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in an opaque-walled 96-well plate[4]. Causality: Opaque walls prevent luminescent signal crosstalk between adjacent wells, ensuring accurate quantification of highly toxic vs. non-toxic wells[8].

  • Compound Exposure: After 24h of attachment, treat cells with a 10-point dose-response titration of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (0.1 µM to 100 µM) for 72h.

  • Thermal Equilibration: Remove plates from the 37°C incubator and equilibrate to room temperature (22°C) for 30 minutes[9]. Causality: The luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature distribution across the plate will cause "edge effects," leading to false positive toxicity readings on the outer wells.

  • Reagent Addition & Lysis: Add an equal volume (e.g., 100 µL) of CellTiter-Glo 2.0 Reagent to each well. Place on an orbital shaker at 500 rpm for 2 minutes, then incubate at rest for 10 minutes[8]. Causality: The reagent contains detergents that lyse the cell membrane and ATPase inhibitors that stabilize endogenous ATP, allowing the recombinant luciferase to catalyze the oxidation of luciferin, generating a stable luminescent signal[6][9].

  • Measurement: Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 sec/well).

Protocol 2: High-Content Analysis (HCA) for Mitochondrial Toxicity

Because cell death (ATP depletion) is a terminal endpoint, it fails to capture sublethal mechanistic stress[5]. We employ High-Content Analysis (HCA) using multiplexed fluorescent probes to detect early mitochondrial depolarization and lipid peroxidation[4].

  • Multiplex Dye Loading: Following 24h compound exposure, aspirate media and load cells with a dye cocktail containing Hoechst 33342 (nuclear size/condensation), TMRM (mitochondrial membrane potential), and BODIPY (lipid peroxidation)[4].

  • Incubation: Incubate at 37°C in the dark for 30 minutes. Causality: TMRM is a cell-permeable, cationic dye that actively accumulates in healthy, negatively charged mitochondria. If the benzamide compound induces mitochondrial pore transition, the potential collapses, and TMRM leaks into the cytosol, reducing punctate fluorescent intensity[4].

  • Automated Imaging & Feature Extraction: Image plates using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix). Extract single-cell features. Causality: Analyzing single-cell data rather than bulk well averages allows for the detection of heterogeneous phenotypic responses (e.g., a subpopulation undergoing early apoptosis).

Pathway N1 3-Amino-N-cyclohexyl... Exposure N2 CYP450 Bioactivation (3D Models) N1->N2 N5 Mitochondrial Depolarization N1->N5 Direct Toxicity N3 Reactive Electrophile Generation N2->N3 N4 GSH Depletion & Oxidative Stress N3->N4 N4->N5 N6 ATP Depletion N5->N6 N7 Apoptosis / Necrosis N6->N7

Proposed cellular stress and toxicity signaling pathway for the compound.

References

  • Molport. "3-amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | 473731-12-3". Molport Chemical Database. URL:[Link]

  • NCBI Bookshelf. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells". Assay Guidance Manual. URL:[Link]

  • MDPI. "Characterization of In Vitro 3D Cell Model Developed from Human Hepatocellular Carcinoma (HepG2) Cell Line". MDPI Cells. URL:[Link]

  • NIH PMC. "High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants". Archives of Toxicology. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Validated Synthetic Protocol & Mechanistic Guide Introduction & Strategic Rationale The compound 3-Amino-N-cycloh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Validated Synthetic Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The compound 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3) is a highly versatile molecular building block, frequently utilized in the synthesis of complex heterocyclic scaffolds such as 2-aryl benzoxazoles[1]. These downstream motifs are critical in modern drug discovery, often serving as kinase inhibitors or receptor antagonists.

As a Senior Application Scientist, the primary challenge in synthesizing this specific benzamide lies in the steric hindrance and electronic deactivation present in the starting materials. The adjacent hydroxyl group (at position 2) forms a strong intramolecular hydrogen bond with the carboxylic acid (at position 1), significantly reducing the electrophilicity of the carbonyl carbon during amidation.

To ensure a self-validating, high-yielding protocol suitable for drug development professionals, this guide details a robust two-step synthetic route starting from commercially available 3-nitrosalicylic acid. The strategy prioritizes chemoselectivity, scalability, and the avoidance of toxic metal reducing agents that could complicate Active Pharmaceutical Ingredient (API) purification.

Synthetic Pathway Visualization

The following workflow illustrates the two-step sequence: (1) Amide coupling utilizing a high-efficiency uronium-based coupling reagent, followed by (2) Catalytic hydrogenation to cleanly reduce the nitro moiety to the target amine.

SynthesisRoute SM 3-Nitrosalicylic Acid (Starting Material) Int N-Cyclohexyl-2-hydroxy- N-methyl-3-nitrobenzamide SM->Int HATU, DIPEA, DMF rt, 12h Amine N-Methylcyclohexanamine Amine->Int Target 3-Amino-N-cyclohexyl- 2-hydroxy-N-methylbenzamide Int->Target H2 (1 atm), 10% Pd/C MeOH, rt, 4h

Fig 1: Two-step synthetic workflow for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected outcomes for a standard 10-gram scale synthesis. These parameters have been calibrated to maximize atom economy while ensuring complete conversion.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 3-Nitrosalicylic Acid183.121.0010.0 gStarting Material
1 N-Methylcyclohexanamine113.201.207.42 gNucleophile
1 HATU380.231.1022.8 gCoupling Agent
1 DIPEA (Hünig's Base)129.243.0021.2 gNon-nucleophilic Base
1 DMF (Anhydrous)73.09N/A100 mLSolvent
2 Intermediate (from Step 1)278.311.00~13.5 gSubstrate
2 10% Pd/C (50% wet)N/A0.05 (mol%)1.35 gCatalyst
2 Hydrogen Gas ( H2​ )2.02Excess1 atmReductant
2 Methanol (MeOH)32.04N/A150 mLSolvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Cyclohexyl-2-hydroxy-N-methyl-3-nitrobenzamide

Mechanistic Rationale: Standard coupling agents (like EDC/HOBt) often stall with salicylic acid derivatives due to the aforementioned intramolecular hydrogen bonding. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the amidation process through a neighboring group effect, effectively bypassing the steric penalty. DIPEA is selected as the base because its bulkiness prevents it from acting as a competing nucleophile.

Procedure:

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Charge the flask with 3-nitrosalicylic acid (10.0 g, 54.6 mmol) and anhydrous DMF (100 mL). Stir until complete dissolution is achieved.

  • Activation: Add DIPEA (21.2 g, 163.8 mmol) in one portion, followed by the portion-wise addition of HATU (22.8 g, 60.0 mmol) over 10 minutes to manage the mild exotherm. The solution will transition to a deep yellow/orange color, indicating the formation of the active ester. Stir for 30 minutes at room temperature ( 20−25∘C ).

  • Coupling: Introduce N-methylcyclohexanamine (7.42 g, 65.5 mmol) dropwise via syringe over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor completion via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate, UV active).

  • Workup: Quench the reaction by pouring the mixture into 500 mL of ice-cold 1M HCl (aq) to precipitate the product and remove excess DIPEA and DMF.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake sequentially with water ( 3×100 mL) and a minimal amount of cold diethyl ether ( 50 mL) to remove non-polar impurities. Dry under high vacuum to afford the intermediate.

Step 2: Synthesis of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

Mechanistic Rationale: For drug development applications, chemical reduction using iron or tin (e.g., Bechamp reduction) is strongly discouraged due to the difficulty of purging heavy metal residuals from the final API. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is highly chemoselective for the nitro group, proceeds quantitatively at room temperature, and generates only water as a byproduct.

Procedure:

  • Preparation: Transfer the dried intermediate from Step 1 (~13.5 g) into a 500 mL thick-walled hydrogenation flask.

  • Solvent & Catalyst: Add HPLC-grade Methanol (150 mL) and stir to dissolve. Carefully add 10% Pd/C (1.35 g, 50% wet with water to mitigate fire risk). Safety Note: Pd/C is pyrophoric when dry in the presence of solvent vapors.

  • Purging: Seal the flask and connect it to a hydrogen balloon or a Parr shaker. Evacuate the flask under vacuum and backfill with Argon ( ). Evacuate again and backfill with Hydrogen gas ( H2​ ) ( ).

  • Reduction: Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. The yellow solution will gradually turn colorless or pale brown as the nitro group is reduced to the amine.

  • Monitoring: Verify complete consumption of the starting material via LC-MS or TLC (Eluent: 5% MeOH in DCM).

  • Filtration: Purge the flask with Argon to remove residual hydrogen. Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional Methanol ( 2×50 mL).

  • Concentration: Concentrate the combined filtrates in vacuo using a rotary evaporator.

  • Final Purification: Recrystallize the crude residue from a mixture of Ethyl Acetate and Hexanes to afford the target compound, 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3)[2], as an off-white to pale crystalline solid.

Analytical Validation Criteria

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 249.16 (Exact Mass: 248.15 for C14​H20​N2​O2​ ).

  • 1 H NMR ( 400 MHz, DMSO- d6​ ): Look for the disappearance of the highly deshielded aromatic protons characteristic of the nitroaromatic precursor, and the appearance of a broad singlet integrating for 2 protons around δ 4.5-5.5 ppm, corresponding to the newly formed −NH2​ group. The N-methyl singlet should appear distinctly around δ 2.8-3.0 ppm.

References

  • Molport Database. 3-amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | 473731-12-3. Retrieved April 4, 2026, from [Link]

Sources

Application

Application Note: Robust RP-HPLC Method Development for the Quantification of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To establish a highly reproducible, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To establish a highly reproducible, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of the amphoteric compound 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.

Physicochemical Profiling & Chromatographic Challenges

Before injecting a sample, a robust method requires decoding the analyte's molecular architecture. 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3; C14​H20​N2​O2​ ) presents a classic chromatographic challenge: it is an amphoteric compound [1].

The molecule contains three critical features that dictate its chromatographic behavior:

  • A basic primary aromatic amine (estimated pKa​≈4.5 ).

  • An acidic phenolic hydroxyl group (estimated pKa​≈9.5 ).

  • Highly lipophilic moieties (the cyclohexyl ring and N-methyl amide linkage).

The Causality of Peak Tailing: Amphoteric molecules routinely exhibit severe peak tailing on standard silica-based columns. If the mobile phase pH is near the pKa​ of either functional group, the analyte exists in a dynamic equilibrium of ionized and unionized states, leading to split peaks or broad elution profiles[2]. Furthermore, protonated amines strongly interact with residual ionized silanols on the silica stationary phase via secondary ion-exchange mechanisms, destroying peak symmetry[3].

Method Development Rationale (E-E-A-T)

To overcome these challenges, every parameter in this method is selected based on cause-and-effect chemical principles rather than empirical guessing.

Stationary Phase Selection

To combat secondary silanol interactions, a highly deactivated, fully end-capped C18 column (e.g., 100 mm × 4.6 mm, 3.5 µm) is selected. The dense octadecyl ligand coverage provides the necessary hydrophobic retention for the bulky cyclohexyl group, while the end-capping physically shields the protonated amine from interacting with the underlying silica backbone.

Mobile Phase & pH Dynamics

The golden rule of RP-HPLC for ionizable compounds is to set the mobile phase pH at least 2 units away from the analyte's pKa​ [4].

  • Why pH 2.8? By buffering the aqueous mobile phase to pH 2.8 (using 25 mM Potassium Dihydrogen Phosphate, adjusted with orthophosphoric acid), we force the molecule into a single, predictable ionization state. At pH 2.8, the basic amine is completely protonated (+1), and the acidic phenol remains entirely neutral (0). This eliminates the risk of zwitterionic behavior and ensures sharp, symmetrical peaks[3].

Elution Strategy & Detection

A gradient elution using Acetonitrile (ACN) is chosen over Methanol. ACN provides a lower UV cutoff, lower system backpressure, and superior mass transfer kinetics. The gradient starts at a low organic composition (10% ACN) to retain polar degradants, ramping up to 90% ACN to efficiently elute the highly lipophilic cyclohexyl-containing main peak. Detection is optimized at 230 nm , capturing the strong π→π∗ transitions of the substituted benzamide ring.

Data Presentation: Optimized Parameters
Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18 (100 mm × 4.6 mm, 3.5 µm)Maximizes hydrophobic retention; prevents silanol interactions.
Mobile Phase A 25 mM KH2​PO4​ Buffer (pH 2.8)Locks analyte in a single ionization state (+1/0).
Mobile Phase B 100% Acetonitrile (HPLC Grade)Strong eluent for the lipophilic cyclohexyl group.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity; improves mass transfer.
Detection UV/DAD at 230 nmMaximum absorbance for the substituted benzamide chromophore.
Injection Vol. 10 µLPrevents volume overload while maintaining high sensitivity.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Elution Phase
0.09010Equilibration & polar impurity retention
2.09010Isocratic hold
8.01090Linear ramp to elute main analyte
11.01090Column wash (clear highly retained organics)
11.19010Return to initial conditions
15.09010Re-equilibration
Experimental Protocols & Self-Validating Workflow

This protocol is designed as a self-validating system . The method is only considered valid for sample analysis if the System Suitability Test (SST) criteria are met prior to the run.

Step-by-Step Methodology
  • Buffer Preparation (Mobile Phase A):

    • Dissolve 3.40 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of ultra-pure water (18.2 MΩ·cm).

    • Adjust the pH to 2.8 ± 0.05 using dilute orthophosphoric acid ( H3​PO4​ ) while stirring continuously.

    • Filter through a 0.22 µm hydrophilic membrane (e.g., PVDF) and sonicate for 10 minutes to degas.

  • Sample Preparation:

    • Accurately weigh 10.0 mg of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide standard.

    • Dissolve in 10 mL of Diluent (Water:ACN, 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate until fully dissolved.

    • Dilute the stock solution 1:10 with Diluent to yield a final working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • System Equilibration:

    • Purge the HPLC lines with Mobile Phase A and B.

    • Equilibrate the column at the initial gradient conditions (90% A / 10% B) for at least 15 column volumes (~20 minutes) until the baseline is stable and pressure ripple is < 1%.

  • System Suitability Testing (Self-Validation Gatekeeper):

    • Inject the 100 µg/mL working standard six consecutive times.

    • The system is validated only if the criteria in Table 3 are met.

Table 3: System Suitability Criteria (SST)
ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) %RSD ≤1.0% Pump malfunction or incomplete column equilibration.
Peak Area %RSD ≤2.0% Autosampler precision issue or sample degradation.
Tailing Factor ( Tf​ ) 0.9−1.5 Column voiding, silanol interactions, or incorrect pH.
Theoretical Plates (N) >5000 Loss of column efficiency or dead volume in the system.
Visualizations

HPLC_Workflow A 1. Analyte Profiling Assess pKa, LogP, and Chromophores B 2. Column Selection Select End-capped C18 to minimize silanol interactions A->B C 3. Mobile Phase Optimization Set pH 2.8 to ensure single ionization state B->C D 4. Gradient Design Scouting gradient (10-90% B) for targeted elution C->D E 5. Validation & System Suitability Verify resolution, tailing factor, and repeatability D->E

Figure 1: Step-by-step RP-HPLC method development workflow for amphoteric compounds.

pHDynamics Start Amphoteric Analyte (Amine + Phenol) LowPH Acidic pH (2.5 - 3.0) Amine: Protonated (+) Phenol: Neutral (0) Start->LowPH Add Acid MidPH Neutral pH (~ 7.0) Amine: Neutral (0) Phenol: Neutral (0) Start->MidPH Buffer HighPH Basic pH (> 10.0) Amine: Neutral (0) Phenol: Ionized (-) Start->HighPH Add Base Result1 Optimal Retention Sharp Peaks, No Tailing LowPH->Result1 Result2 Risk of Partial Ionization Peak Tailing MidPH->Result2 Result3 Silica Dissolution Risk Poor Retention HighPH->Result3

Figure 2: Impact of mobile phase pH on the ionization and chromatographic behavior of the analyte.

References
  • YMC Europe. Reversed Phase Columns | HPLC | UHPLC. Retrieved from [Link][1]

  • Taylor, T. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved from[Link][3]

  • MDPI. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. Molecules. Retrieved from[Link][2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd ed. John Wiley & Sons. Cited via ACS Publications. Retrieved from [Link][4]

Sources

Method

Application Note: A Comprehensive NMR Protocol for the Structural Characterization of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

Abstract This document provides a detailed, field-proven protocol for the complete structural elucidation of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS 473731-12-3) using Nuclear Magnetic Resonance (NMR) spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, field-proven protocol for the complete structural elucidation of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS 473731-12-3) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Moving beyond a simple recitation of steps, this guide explains the scientific rationale behind key experimental choices, from sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The methodologies described herein are designed to provide researchers and drug development professionals with a robust framework for obtaining unambiguous and high-quality data, ensuring the structural integrity of this and similar small molecules.

Introduction and Structural Overview

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in the pharmaceutical industry for the structural characterization of organic molecules.[3] Its ability to provide detailed information about atomic connectivity and chemical environment makes it the gold standard for verifying the identity and purity of newly synthesized compounds.

The target molecule, 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide, is a multi-functionalized aromatic compound. Its structure comprises several distinct spin systems and functional groups that will produce a characteristic NMR fingerprint:

  • A 1,2,3-trisubstituted benzene ring .

  • An aromatic amino (-NH₂) group and a phenolic hydroxyl (-OH) group .

  • A tertiary amide functional group.

  • An N-methyl group and an N-cyclohexyl group .

Unambiguous assignment of all proton and carbon signals requires a systematic approach, combining standard 1D experiments with 2D correlation spectroscopy to resolve spectral overlap and confirm connectivity.

Experimental Workflow: From Sample to Structure

The logical flow for NMR characterization is a multi-stage process. Each step builds upon the last, providing a self-validating system where data from different experiments must be mutually consistent.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation prep Sample Preparation (Dissolution & Filtration) acq_1h 1D ¹H NMR prep->acq_1h acq_13c 1D ¹³C NMR assign_1d Initial 1D Assignment (Chemical Shift, Integration, Multiplicity) acq_1h->assign_1d assign_2d 2D Correlation Analysis (Connectivity Mapping) acq_13c->assign_2d Correlate with acq_2d 2D NMR (COSY, HSQC) acq_2d->assign_2d check Assignments Ambiguous? assign_1d->check assign_1d->assign_2d Correlate with check->acq_2d Yes confirm Final Structure Confirmation check->confirm No assign_2d->confirm

Caption: Logical workflow for NMR-based structure elucidation.

Protocol I: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation. A homogeneous solution free of particulate matter is essential for achieving sharp, well-resolved peaks.[4]

3.1. Choice of Solvent: The Rationale for DMSO-d₆

For 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. The reasoning is twofold:

  • Solubility: Amides, especially those with polar groups like -OH and -NH₂, often exhibit excellent solubility in DMSO.

  • Proton Exchange: The molecule contains "active" or "exchangeable" protons on the hydroxyl and amino groups. In protic solvents like D₂O or CD₃OD, these protons would exchange with deuterium and become invisible in the ¹H spectrum.[5] In aprotic solvents like CDCl₃, their chemical shifts are often concentration-dependent, and the signals can be very broad.[6] DMSO-d₆ forms hydrogen bonds with these protons, which slows down the exchange rate and typically results in sharper, more observable signals for the -OH and -NH₂ protons.[7][8]

3.2. Step-by-Step Preparation Protocol

  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[9][10] While a single sample can be used for all experiments, higher concentrations reduce the acquisition time needed for less sensitive nuclei like ¹³C.[11]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[4][9] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[10][11]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[10]

  • Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][11]

  • Capping: Securely cap the NMR tube. Avoid using parafilm or tape for labeling, as this can interfere with the spinner.[10][12]

Protocol II: 1D NMR Data Acquisition

These experiments provide the foundational data for the structure. Modern spectrometers often have default parameter sets that are a good starting point.[13]

4.1. ¹H NMR Acquisition

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

  • Insert the sample into the spectrometer and perform standard lock and shim procedures on the deuterium signal of DMSO-d₆.

  • Set the spectral width (SW) to cover a range of approximately -2 to 12 ppm. This ensures all expected signals, including the broad amide and hydroxyl protons, are captured.

  • Use a standard 90° pulse.

  • Set the number of scans (NS) to 8 or 16. While a single scan may be sufficient for a concentrated sample, multiple scans improve the signal-to-noise ratio (S/N) and reduce artifacts.[13] The S/N increases with the square root of the number of scans.[14]

  • Set the relaxation delay (D1) to 1-2 seconds. This is generally sufficient for qualitative ¹H spectra.

4.2. ¹³C NMR Acquisition

The ¹³C spectrum provides a signal for each unique carbon atom, revealing the carbon skeleton of the molecule.

  • Use a proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to ensure that each carbon signal appears as a singlet.

  • Set the spectral width to cover a range of 0 to 200 ppm, which encompasses the expected chemical shifts for both aliphatic and aromatic/carbonyl carbons in amides.[15]

  • Set the number of scans (NS) significantly higher than for ¹H NMR, typically ranging from 256 to 1024 scans, depending on the sample concentration. This is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[11]

  • Set the relaxation delay (D1) to 2 seconds for a standard qualitative spectrum.

Data Interpretation: Predicted Spectral Data

Based on the known effects of substituents on chemical shifts, we can predict the approximate regions where signals for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide will appear.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Assignment Group Type Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
Aromatic CH (3) Ar-CH 6.5 - 7.5 m 115 - 130
Cyclohexyl CH CH-N 3.5 - 4.5 m 50 - 60
Cyclohexyl CH₂ Aliphatic 1.0 - 2.0 m 25 - 35
N-CH₃ N-CH₃ 2.8 - 3.2 s 30 - 40
Ar-NH₂ Amine 4.5 - 5.5 br s N/A
Ar-OH Phenol 9.0 - 10.0 br s N/A
Aromatic C-N Ar-C N/A N/A 140 - 150
Aromatic C-O Ar-C N/A N/A 150 - 160
Aromatic C-C=O Ar-C N/A N/A 120 - 130
Amide C=O Carbonyl N/A N/A 168 - 172

Note: Chemical shifts are highly dependent on the solvent and molecular conformation. These values are estimates based on typical ranges for similar functional groups.[5][7][15][16][17] s=singlet, m=multiplet, br s=broad singlet.

Protocol III: 2D NMR for Unambiguous Assignment

For molecules with overlapping signals, such as in the aromatic and aliphatic regions of our target compound, 2D NMR is essential for definitive structural proof.[18][19][20] These experiments reveal correlations between nuclei, allowing for the step-by-step construction of the molecular framework.

G cluster_cosy COSY (¹H-¹H Correlation) cluster_hsqc HSQC (¹H-¹³C Correlation) mol 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide Aromatic H's Cyclohexyl H's N-Methyl H Aromatic C's Cyclohexyl C's N-Methyl C C=O cosy_node Shows H-C-C-H couplings. Connects adjacent protons. mol:h_aro->cosy_node Correlates aromatic protons with each other mol:h_cy->cosy_node Correlates cyclohexyl protons within the ring hsqc_node Shows direct C-H bonds. Assigns protons to their carbons. mol:h_aro->hsqc_node Links Ar-H to Ar-C mol:h_cy->hsqc_node Links Cy-H to Cy-C mol:h_me->hsqc_node Links Me-H to Me-C

Caption: Role of 2D NMR experiments in correlating nuclei.

6.1. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[21][22] This is invaluable for tracing out the proton connectivity within the aromatic ring and the cyclohexyl ring.

  • Use a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker).

  • Set the spectral width in both dimensions (F1 and F2) to be the same as that used for the ¹H spectrum (e.g., -2 to 12 ppm).

  • Acquire data with 256-512 increments in the F1 dimension and 2-4 scans per increment.

6.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation).[23][24][25] This is the most powerful tool for assigning carbons that have attached protons.

  • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker).

  • Set the F2 (¹H) dimension spectral width to match the ¹H spectrum.

  • Set the F1 (¹³C) dimension spectral width to match the ¹³C spectrum (e.g., 0-200 ppm).

  • The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz, which is typical for organic molecules.

  • Acquire data with 256-400 increments in the F1 dimension and 4-8 scans per increment.

Data Synthesis and Structure Confirmation

The final step is to integrate all the data into a single, cohesive assignment.

  • Assign the N-CH₃: Identify the sharp singlet in the ¹H spectrum around 3 ppm and find its corresponding carbon signal in the ¹³C spectrum using the HSQC cross-peak.

  • Trace the Cyclohexyl Ring: Start with the most downfield aliphatic proton (the CH attached to the nitrogen). Use the COSY spectrum to "walk" around the ring, identifying all adjacent CH₂ groups. Use the HSQC to assign the corresponding ¹³C signals for each proton environment.

  • Trace the Aromatic Ring: Use the COSY spectrum to identify the coupling network between the three aromatic protons.

  • Connect the Fragments: Use the ¹H and ¹³C chemical shifts to place the fragments correctly. The positions of the -OH, -NH₂, and amide groups strongly influence the chemical shifts of the aromatic protons and carbons, allowing for definitive assignment of their positions on the ring. For even greater certainty, an HMBC (Heteronuclear Multiple Bond Correlation) experiment could be run to observe 2- and 3-bond correlations, for example, from the N-CH₃ protons to the amide carbonyl carbon.[18][23]

  • Assign Quaternary Carbons: The four carbons without attached protons (the three substituted aromatic carbons and the amide carbonyl) will not show signals in the HSQC. Their assignments are inferred from their characteristic chemical shifts and confirmed via HMBC correlations.

Summary of Recommended Acquisition Parameters

Table 2: Quick Reference for NMR Acquisition Parameters

Parameter ¹H Experiment ¹³C Experiment COSY Experiment HSQC Experiment
Pulse Program Standard 90° Proton Decoupled Gradient-selected Gradient-selected
Solvent DMSO-d₆ DMSO-d₆ DMSO-d₆ DMSO-d₆
Temperature 298 K 298 K 298 K 298 K
Spectral Width (F2) 14 ppm 200 ppm 14 ppm 14 ppm
Spectral Width (F1) N/A N/A 14 ppm 200 ppm
Number of Scans (NS) 8 - 16 256 - 1024 2 - 4 per increment 4 - 8 per increment
Relaxation Delay (D1) 1.0 s 2.0 s 1.5 s 1.5 s

| Acquisition Time (AQ) | ~3.0 s | ~1.0 s | ~0.2 s | ~0.2 s |

Parameters are typical for a 400-600 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.[13][14][26]

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science. [Link]

  • University of Arizona. Small molecule NMR sample preparation. [Link]

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]

  • The Royal Society of Chemistry. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. [Link]

  • MDPI. (2026). The Evolving Landscape of NMR Structural Elucidation. Magnetism. [Link]

  • Monti, D., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals. [Link]

  • University of Florida. Sample preparation. [Link]

  • YouTube. (2026). Learn DEPT-135, COSY & HSQC NMR in 10 Minutes | 2D NMR Problem Solving for Beginners. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Elyashberg, M., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling. [Link]

  • University of Missouri-St. Louis. (2020). Optimized Default 1H Parameters. [Link]

  • Nanalysis. (2021). NMR acquisition parameters and qNMR. [Link]

  • Supplementary Information. Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

  • Abraham, R.J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]

  • Hatton, J.V. & Richards, R.E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics. [Link]

  • Tejero, R., et al. (2017). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. The Journal of Physical Chemistry A. [Link]

  • Foris, A. (2020). On NH NMR Chemical Shifts, Part I. ResearchGate. [Link]

  • Pandiarajan, K. & Rangarajan, T. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance. [Link]

  • Giraudeau, P., et al. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. Magnetic Resonance in Chemistry. [Link]

  • CLaME. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

  • Abraham, R.J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link]

  • Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • Abraham, R.J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide. [Link]

  • Molport. 3-amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide. [Link]

  • Valerga, P., et al. (2004). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User Database. Journal of the Brazilian Chemical Society. [Link]

  • Starkey, L.S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • Angene. 3-AMINO-N-CYCLOHEXYL-2-HYDROXY-N-METHYLBENZAMIDE. [Link]

  • Waseda University. How to select NMR solvent. [Link]

  • The Royal Society of Chemistry. Supplementary Information for "A Ru(IV) complex as a versatile catalyst for hydration of nitriles to amides in water under ambient conditions". [Link]

  • Gottlieb, H.E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]

  • Levy, G.C. & Nelson, G.L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society. [Link]

  • ResearchGate. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]

Sources

Application

in vivo dosing protocols for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

Application Note: In Vivo Dosing Protocols and Pharmacological Profiling for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide Executive Summary & Pharmacological Rationale Substituted benzamides represent a privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocols and Pharmacological Profiling for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

Executive Summary & Pharmacological Rationale

Substituted benzamides represent a privileged scaffold in medicinal chemistry, frequently utilized for their metal-chelating capabilities in the active sites of metalloenzymes[1]. 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3) is a highly specialized synthetic building block and epigenetic modulator candidate[2]. Featuring an ortho-amino and hydroxy substituted benzene ring coupled with a lipophilic cyclohexyl moiety, this compound shares the core pharmacophore of clinically validated Class I Histone Deacetylase (HDAC) inhibitors (e.g., Mocetinostat and Entinostat)[1][3].

In vivo evaluation of novel benzamides requires strict attention to vehicle formulation due to their inherent hydrophobicity. This application note provides a self-validating, step-by-step preclinical protocol for formulating, dosing, and validating the efficacy of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide in murine models.

MOA Compound 3-Amino-N-cyclohexyl- 2-hydroxy-N-methylbenzamide Target Metalloenzyme Target (e.g., Class I HDAC) Compound->Target Zinc Chelation Biomarker Substrate Accumulation (e.g., Ac-Histone H3) Target->Biomarker Enzymatic Inhibition Phenotype Cell Cycle Arrest & Apoptosis Biomarker->Phenotype Transcriptional Shift

Mechanism of action for benzamide inhibitors via zinc chelation.

Physicochemical Profiling & Formulation Strategy

The addition of a cyclohexyl group significantly increases the lipophilicity of the benzamide core. While this enhances cellular permeability, it severely limits aqueous solubility. Direct suspension in simple aqueous buffers will lead to erratic gastrointestinal absorption and high inter-subject pharmacokinetic (PK) variability. To overcome this, a multi-component co-solvent system is required[4].

Table 1: Physicochemical Properties & In Vivo Implications

Parameter Value Rationale for In Vivo Impact
CAS Number 473731-12-3 Unique identifier for sourcing high-purity (>95%) API[2].
Molecular Weight 248.32 g/mol Low MW facilitates rapid absorption and favorable tissue distribution.
Formula C14H20N2O2 Indicates hydrogen bonding potential (amino/hydroxy groups).

| Lipophilicity | High (Cyclohexyl driven) | Enhances membrane permeability but requires co-solvents for dosing. |

Table 2: Optimized In Vivo Dosing Vehicle Formulation

Component Volume Fraction Function in Formulation
DMSO 5 - 10% Primary solvent to disrupt the crystal lattice of the solid API.
PEG300 / PEG400 40% Co-solvent to maintain solubility upon aqueous dilution.
Tween-80 5% Non-ionic surfactant to prevent precipitation in the GI tract.

| Saline (0.9% NaCl) | 45 - 50% | Aqueous diluent to achieve physiological osmolarity[4]. |

Protocol 1: Step-by-Step Vehicle Preparation

Causality Check: The order of addition is critical. Adding saline before the compound is fully stabilized in the surfactant will cause immediate, irreversible precipitation.

  • Primary Solubilization: Weigh the required mass of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide powder. Add 10% (v/v) Dimethyl Sulfoxide (DMSO) and vortex vigorously. Sonicate in a water bath at 37°C for 5-10 minutes until the solution is completely clear[4].

  • Co-solvent Addition: Add 40% (v/v) PEG300. Vortex for 2 minutes to ensure homogenous distribution.

  • Surfactant Coating: Add 5% (v/v) Tween-80. This coats the solvated molecules, preventing aggregation. Vortex gently.

  • Aqueous Dilution: Dropwise, add 45% (v/v) sterile 0.9% Saline while continuously stirring. The final solution should be transparent and free of micro-particulates.

In Vivo Experimental Workflows

Workflow Formulation Vehicle Formulation PK PK Profiling (IV vs PO) Formulation->PK MTD Toxicity (MTD Screen) PK->MTD Efficacy Xenograft Efficacy MTD->Efficacy PD PD Validation (PBMC Assay) Efficacy->PD

Sequential in vivo workflow for novel benzamide evaluation.

Protocol 2: Pharmacokinetic (PK) Profiling

Before launching a long-term efficacy study, the half-life ( t1/2​ ) and maximum concentration ( Cmax​ ) must be established to justify the dosing frequency. Established benzamides typically show good oral bioavailability[3].

  • Animal Allocation: Use non-tumor-bearing C57BL/6 or CD-1 mice (n=3 per time point).

  • Administration: Administer a single dose of 10 mg/kg via oral gavage (PO) using a 20-gauge bulb-tipped gastric intubation needle.

  • Blood Collection: Collect blood via submandibular bleed or cardiac puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[5].

  • Processing: Collect blood into K2-EDTA tubes, invert gently, and centrifuge at 2,000 x g for 10 minutes at 4°C. Extract the plasma and store at -80°C prior to LC-MS/MS analysis.

Protocol 3: Xenograft Efficacy and Pharmacodynamic (PD) Monitoring

A robust protocol must be a self-validating system. Efficacy (tumor reduction) cannot be decoupled from target engagement. Measuring tumor volume provides the phenotypic readout, while extracting peripheral blood mononuclear cells (PBMCs) provides mechanistic proof that the benzamide is reaching its target[3].

  • Tumor Implantation: Inject 5×106 target cancer cells subcutaneously into the right flank of immunodeficient mice (e.g., NOD/SCID).

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into Vehicle Control and Treatment groups.

  • Dosing Regimen: Administer 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide at 20-50 mg/kg PO, daily or 3x/week (based on PK results). Monitor body weight daily; a >15% drop indicates dose-limiting toxicity[5].

  • Efficacy Readout: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=0.5×length×width2 [3].

  • Self-Validating PD Assay: At day 14, sacrifice a subset of mice 4 hours post-dose. Extract PBMCs and tumor tissue. Perform immunoblotting or ELISA on lysates to quantify hyperacetylation of Histone H3 (Ac-H3) or specific kinase substrate inhibition. A significant spike in Ac-H3 relative to the vehicle group confirms successful target engagement in vivo[3][5].

References

  • PMC/NIH. "Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models". National Institutes of Health. Available at:[Link]

Sources

Method

preparation of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide stock solutions for cell culture

Application Note: Preparation and Handling of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide Stock Solutions for In Vitro Cell Culture Assays Introduction & Pharmacological Context 3-Amino-N-cyclohexyl-2-hydroxy-N-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide Stock Solutions for In Vitro Cell Culture Assays

Introduction & Pharmacological Context

3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3) is a specialized synthetic building block and benzamide derivative utilized in biochemical and cellular assays[1]. Molecules sharing the 3-aminobenzamide pharmacophore are classically characterized as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA base excision repair and programmed cell death[2][3]. By functioning as nicotinamide adenine dinucleotide (NAD+) mimetics, these compounds competitively bind to the catalytic domain of PARP, preventing the PARylation of target proteins[2][4].

To ensure experimental reproducibility and maintain scientific integrity during in vitro screening, the physical handling, solubilization, and storage of this compound must be strictly controlled. This application note provides a validated, self-contained protocol for the reconstitution and application of this specific compound.

Physicochemical Profiling & Solubilization Strategy

Understanding the physicochemical properties of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide is essential for selecting the appropriate solvent system[1].

  • Molecular Formula : C14H20N2O2

  • Molecular Weight : 248.33 g/mol

  • Structural Features : The molecule features a highly lipophilic cyclohexyl ring balanced by polar functionalities (a hydroxyl group, an amino group, and an amide linkage)[1].

Solvent Selection & Causality : Due to its lipophilic core, the compound exhibits poor aqueous solubility but is highly soluble in organic solvents. Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for reconstituting such compounds for cell culture[5][6]. The amphiphilic nature of DMSO allows it to solvate the compound effectively while remaining miscible in aqueous cell culture media[7]. Crucial Insight: Always use anhydrous (water-free) DMSO. Moisture-contaminated DMSO can hydrolyze sensitive functional groups or reduce the compound's solubility limit, leading to micro-precipitation upon dilution in aqueous media, which artificially lowers the effective dose[5].

Quantitative Data: Reconstitution Guidelines

To ensure accurate dosing, stock solutions should be prepared at a concentration 1,000x to 2,000x higher than the intended final working concentration. The table below outlines the volume of anhydrous DMSO required to achieve standard stock molarities.

Mass of Compound (mg)Volume of DMSO for 10 mMVolume of DMSO for 20 mMVolume of DMSO for 50 mM
1.0 mg 402.7 µL201.4 µL80.5 µL
5.0 mg 2.014 mL1.007 mL402.7 µL
10.0 mg 4.027 mL2.014 mL805.4 µL

(Calculations are based on MW = 248.33 g/mol . Formula: Volume (mL) = Mass (mg) /[Concentration (mM) × MW ( g/mol )])

Step-by-Step Reconstitution Protocol

Materials Required : Anhydrous cell-culture grade DMSO (≥99.9% purity), sterile amber microcentrifuge tubes, 0.22 µm PTFE syringe filters, analytical balance.

  • Equilibration : Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials introduces atmospheric condensation. Water ingress degrades the compound and alters its mass, ruining concentration accuracy[5].

  • Weighing : Weigh the desired mass of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide using a calibrated analytical balance.

  • Solubilization : Add the calculated volume of anhydrous DMSO (refer to the table above).

  • Agitation : Vortex the solution vigorously for 30–60 seconds. If particulates remain, sonicate the vial in a water bath at room temperature for 2–5 minutes until the solution is completely clear.

  • Sterilization : Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chemically resistant to DMSO. Standard PES (Polyethersulfone) or cellulose filters will partially dissolve in pure DMSO, leaching toxic polymers into your stock[7].

  • Aliquoting : Divide the stock solution into 10–50 µL single-use aliquots in sterile amber tubes to protect from light degradation.

  • Storage : Store aliquots immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months)[5][8]. Causality: Repeated freeze-thaw cycles cause compound precipitation and thermal degradation[5].

Cell Culture Application & Cytotoxicity Management

When applying the stock solution to in vitro cell cultures, the final concentration of DMSO must be strictly controlled. DMSO is known to exhibit cytotoxicity, inhibit cell proliferation, and alter cellular morphology at high concentrations[6][7][9].

  • Dilution Strategy : Perform serial dilutions of the DMSO stock in complete culture media immediately prior to cell treatment. Do not add pure DMSO stock directly to the cell well, as the localized high concentration will cause immediate cell lysis.

  • Maximum Tolerated Concentration : The final DMSO concentration in the culture well should never exceed 0.1% to 0.5% (v/v) [6][7]. Concentrations above 1% have been shown to significantly inhibit proliferation in cell lines such as HepG2, MCF-7, and RAW-264.7[7][9].

  • Vehicle Control : Always include a vehicle control well treated with the exact equivalent concentration of DMSO used in the highest compound dose to baseline solvent-induced effects.

Visualizations

Workflow A Equilibrate & Weigh Compound B Add Anhydrous DMSO A->B Calculate Molarity C Vortex & Sonicate B->C Solubilize D Sterile Filter (0.22 µm PTFE) C->D Sterilize E Create Single-use Aliquots D->E Prevent Freeze-Thaw F Store at -20°C / -80°C E->F Maintain Stability

Caption: Standardized workflow for the preparation, sterilization, and storage of benzamide stock solutions.

MOA DNA DNA Single-Strand Break (Induced by Stress/Radiation) PARP PARP Enzyme Recruitment & Activation DNA->PARP NAD NAD+ Consumption (Substrate) PARP->NAD Apoptosis Accumulation of DNA Breaks (Apoptosis / Cell Death) PARP->Apoptosis Pathway Shift upon Inhibition PARylation PARylation of Target Proteins (Base Excision Repair) NAD->PARylation Repair Successful DNA Repair & Cell Survival PARylation->Repair Inhibitor Benzamide Derivative (NAD+ Competitive Antagonist) Inhibitor->PARP Binds Catalytic Domain Inhibitor->PARylation Blocks Repair Pathway

Caption: Generalized mechanism of action for 3-aminobenzamide derivatives inhibiting PARP-mediated DNA repair.

References

  • Molport. "3-amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | 473731-12-3". Molport Chemical Database. URL: [Link]

  • BPS Bioscience. "3-aminobenzamide PARP1, PARP2 79888". BPS Bioscience. URL: [Link]

  • Wikipedia Contributors. "3-Aminobenzamide". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Frontiers. "Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death". Frontiers in Cell and Developmental Biology. URL: [Link]

  • Nikon Healthcare. "Using live-cell imaging in cell counting — The cytotoxicity of DMSO". Nikon Healthcare Application Notes. URL: [Link]

  • Biomedical Research and Therapy. "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines". Biomedical Research and Therapy. URL: [Link]

  • Ankara University. "Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines". AVESİS. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles associated with formulating 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3).

This compound presents a classic formulation challenge: it possesses a highly lipophilic N-cyclohexyl-N-methylamide moiety that drives hydrophobic hydration, coupled with amphoteric functional groups (an aniline-like primary amine and a phenol-like hydroxyl) that render it virtually insoluble in neutral aqueous media.

Below, you will find targeted FAQs, mechanistic explanations, and self-validating troubleshooting protocols to achieve your target thermodynamic solubility.

Part 1: Physicochemical Profiling & Strategy Selection

Q1: Why is my compound precipitating immediately when diluted into PBS (pH 7.4) for in vitro assays?

A: The precipitation is driven by the compound's intrinsic solubility ( S0​ ) and its ionization state at physiological pH. The primary amine has an estimated pKa​ of ~4.5, and the phenol group has a pKa​ of ~9.5. At pH 7.4, the molecule exists almost entirely in its un-ionized (neutral) state. Without the hydration energy provided by an ionized group, the highly lipophilic cyclohexyl ring forces the molecule out of the aqueous phase to minimize thermodynamically unfavorable water cavity formation. To overcome this, you must either alter the dielectric constant of the solvent or encapsulate the hydrophobic domains.

Q2: How can I leverage pH adjustment to improve solubility without degrading the compound?

A: You can exploit the compound's amphoteric nature through salt formation, which is the most effective method for increasing the dissolution rate of ionizable drugs[1].

  • Acidic Media (pH < 3.0): The primary amine becomes protonated, allowing for the formation of highly soluble hydrochloride or mesylate salts.

  • Basic Media (pH > 10.5): The phenolic hydroxyl becomes deprotonated, enabling the formation of sodium or potassium salts.

Causality Note: Always ensure that the chosen pH does not cross the pHmax​ (the pH of maximum solubility where the salt and free base/acid co-precipitate), as this will lead to non-ideal solubility behavior and unexpected precipitation[1].

Quantitative Physicochemical Summary

Table 1: Physicochemical Profile & pH-Dependent Solubility Implications

ParameterEstimated ValueSolubilization Impact & Causality
LogP 2.8 - 3.2High lipophilicity; drives rapid partitioning into non-polar domains. Requires cosolvents or complexation for neutral pH.
pKa1​ (Aniline -NH2) ~4.5Protonated at pH < 3.0. Enables cationic salt formation, vastly increasing polar surface area.
pKa2​ (Phenol -OH) ~9.5Deprotonated at pH > 10.5. Enables anionic salt formation.
Intrinsic Solubility ( S0​ ) < 10 µg/mLRepresents the solubility of the neutral species. Requires >100-fold enhancement for typical in vivo dosing.

Part 2: Formulation Strategies & Workflows

Q3: I need to formulate this compound at physiological pH for an in vitro cell assay. What is the recommended cosolvent system?

A: For in vitro assays where pH adjustment is toxic to cells, cosolvency is the primary strategy. According to the log-linear solubilization model proposed by Yalkowsky, the exponential increase in drug solubility is directly proportional to the volume fraction of the cosolvent and the compound's octanol-water partition coefficient ( Kow​ )[2].

Because of the bulky cyclohexyl group, a cosolvent that effectively disrupts water's hydrogen-bond network while solvating the hydrophobic ring is required. Dimethyl sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG 400) are optimal.

Table 2: Recommended Cosolvent Systems & Predicted Enhancement

Cosolvent SystemVolume Fraction ( fc​ )Predicted Solubility MultiplierBest Application
DMSO / PBS (pH 7.4) 1% - 5%2x - 5xIn vitro biochemical/cell assays (tolerated by most cell lines).
PEG 400 / Water 20% - 40%10x - 50xIV or PO dosing in rodent models.
Propylene Glycol / Water 20% - 30%5x - 20xTopical or oral formulations.
Q4: Cosolvents are causing toxicity in my assays. Is there an alternative for neutral pH?

A: Yes. Cyclodextrin complexation is highly effective for molecules with bulky hydrophobic rings (like the cyclohexyl and substituted benzamide groups). Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity that can encapsulate the cyclohexyl moiety, leaving the hydrophilic exterior to interact with water, thereby increasing apparent solubility without altering the bulk solvent properties[3].

DecisionTree N1 Poor Aqueous Solubility (Neutral pH) N2 Is pH adjustment acceptable? N1->N2 N3 Salt Formation (pH < 3 or pH > 10) N2->N3 Yes N4 Determine Assay Type N2->N4 No N5 In Vitro Cell Assay N4->N5 N6 In Vivo PK/PD N4->N6 N7 Cosolvent System (DMSO/PEG400) N5->N7 N8 Cyclodextrin Complexation N6->N8

Decision tree for selecting a solubility enhancement strategy based on assay constraints.

Part 3: Troubleshooting Guides & Experimental Protocols

Protocol 1: Self-Validating pH-Solubility Profile Determination

To accurately determine how pH affects your compound, you must measure the thermodynamic solubility, not kinetic solubility. This protocol includes a self-validating feedback loop to ensure the compound isn't degrading or shifting the buffer pH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers across a pH range of 2.0 to 12.0 (e.g., Citrate pH 2-3, Acetate pH 4-5, Phosphate pH 6-8, Borate pH 9-10, Glycine-NaOH pH 11-12).

  • Excess Solid Addition: Add 5 mg of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide to 1 mL of each buffer in glass HPLC vials. Causality: An excess of solid ensures the solution reaches thermodynamic saturation.

  • Equilibration: Shake the vials at 150 rpm at 25°C for 72 hours. Causality: Bulky lipophilic compounds have strong crystal lattices; premature sampling (e.g., at 24h) often yields artificially low kinetic solubility data.

  • Equilibrium pH Check (Critical Self-Validation): Measure the pH of the suspension after 72 hours. Causality: Dissolving an ionizable compound can consume protons or hydroxide ions, shifting the microenvironmental pH. If the equilibrium pH differs from the initial buffer pH by >0.1 units, record the equilibrium pH as the true data point.

  • Filtration & Dilution: Filter the suspension through a 0.22 µm PTFE syringe filter. Discard the first 0.2 mL to saturate filter binding sites. Dilute the filtrate 1:10 in mobile phase.

  • HPLC-UV Quantification: Analyze via HPLC. Self-Validation: Monitor the chromatogram for secondary peaks. If new peaks appear, the compound is undergoing hydrolysis or oxidation at that specific pH, invalidating the solubility data and flagging a stability issue.

Protocol 2: HP- β -CD Phase Solubility Study

This workflow determines the complexation efficiency and the stoichiometric ratio of the drug-cyclodextrin complex.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare aqueous solutions of HP- β -CD at concentrations of 0, 5, 10, 15, and 20% (w/v) in water or PBS (pH 7.4).

  • Saturation: Add an excess of the compound (~10 mg) to 2 mL of each CD solution.

  • Incubation: Seal and agitate at 25°C for 72 hours protected from light.

  • Processing: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved drug, then filter the supernatant (0.22 µm).

  • Analysis: Quantify the dissolved drug via HPLC. Plot drug concentration (M) versus HP- β -CD concentration (M). An AL​ -type linear plot indicates a 1:1 inclusion complex.

Workflow S1 Prepare HP-β-CD (0-20% w/v) S2 Add Excess Compound S1->S2 S3 Equilibrate (72h, 25°C) S2->S3 S4 Filter (0.22 µm) & Dilute S3->S4 S5 HPLC-UV Quantification S4->S5

Self-validating experimental workflow for phase solubility determination.

References

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

  • Li, A., & Yalkowsky, S. H. (1998). Predicting Cosolvency. 1. Solubility Ratio and Solute log Kow. Environmental Science & Technology, 32(17), 2584-2589.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3)[1]. This compound is a highly valuable building block in medicinal chemistry, frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3)[1]. This compound is a highly valuable building block in medicinal chemistry, frequently utilized as a precursor for 2-aryl benzoxazoles and other complex heterocyclic scaffolds[2].

Due to the presence of an electron-rich 2-aminophenol moiety and a sterically hindered amide, its synthesis presents unique chemoselectivity and stability challenges. This guide provides mechanistic troubleshooting, validated protocols, and analytical data to help researchers resolve common synthetic impurities.

Part 1: Mechanistic Pathway & Impurity Formation

The standard synthesis of this intermediate involves a two-step sequence starting from 3-nitrosalicylic acid: an amidation step followed by catalytic hydrogenation. The diagram below illustrates the critical reaction nodes and the divergent pathways that lead to the most common impurities.

SynthesisPathway SM 3-Nitrosalicylic Acid (Starting Material) Int1 3-Nitro-N-cyclohexyl-2-hydroxy -N-methylbenzamide SM->Int1 Amidation (HATU, DIPEA) ImpA O-Acylation / Dimerization (High MW Esters) SM->ImpA Acid Chloride Route Prod 3-Amino-N-cyclohexyl-2-hydroxy -N-methylbenzamide (Target API Intermediate) Int1->Prod Reduction (Pd/C, H2) ImpB Hydroxylamine Intermediate (+16 Da Impurity) Int1->ImpB Incomplete Reduction ImpC Quinone Imine / Phenoxazine (Dark Brown Degradant) Prod->ImpC Air Oxidation (O2) ImpB->Prod Extended H2 Pressure

Synthesis of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide and common impurity pathways.

Part 2: Troubleshooting FAQs

Q1: My isolated product turns dark brown or black after the reduction step. What is causing this degradation, and how can I prevent it? Root Cause: The target compound contains a 2-aminophenol moiety. The adjacent amino (-NH 2​ ) and hydroxyl (-OH) groups are strongly electron-donating, making the aromatic ring highly susceptible to single-electron transfer (SET) oxidation. Upon exposure to atmospheric oxygen, the compound rapidly oxidizes to an o-quinone imine intermediate[3]. This highly reactive species subsequently undergoes intermolecular cyclocondensation to form phenoxazines, which are intensely colored (dark brown/black) polymeric degradants[4]. Resolution:

  • Inert Atmosphere: Perform all post-reduction workup, filtration, and drying steps under a strict argon or nitrogen atmosphere.

  • Antioxidant Additives: Introduce a water-soluble antioxidant, such as sodium dithionite (Na 2​ S 2​ O 4​ ) or ascorbic acid, during the aqueous workup. This quenches any formed quinone imines by reducing them back to the stable aminophenol.

  • Storage: Store the final API intermediate in amber vials under inert gas at -20°C.

Q2: LC-MS analysis of my reduction mixture shows a persistent impurity with a mass of +16 Da relative to the target product. What is this, and how do I eliminate it? Root Cause: The catalytic hydrogenation of the nitro precursor proceeds through multiple stages: nitro (-NO 2​ ) → nitroso (-NO) → hydroxylamine (-NHOH) → amine (-NH 2​ )[5]. The +16 Da peak (m/z 265.15) corresponds to the hydroxylamine intermediate [6]. The final cleavage of the N-O bond to form the amine is often the rate-limiting step. If the catalyst surface is poisoned, or if the hydrogen mass transfer is insufficient, the reaction stalls at this stage. Resolution:

  • Optimize Hydrogenation Conditions: Increase the hydrogen pressure (e.g., from 1 atm to 4 atm) and ensure vigorous agitation (>800 rpm) to improve H 2​ gas-liquid mass transfer.

  • Catalyst Quality: Ensure the Pd/C catalyst is fresh and not poisoned by halide impurities from earlier steps. A loading of 10 wt% of 10% Pd/C is recommended.

  • Temperature: Slightly elevate the reaction temperature to 40-50°C to overcome the activation energy barrier of the N-O bond cleavage.

Q3: During the amidation step, I am observing low yields and a high concentration of high-molecular-weight byproducts. How can I improve the chemoselectivity? Root Cause: The starting material, 3-nitrosalicylic acid, contains a nucleophilic phenolic -OH group. If aggressive activation methods (like thionyl chloride to form the acid chloride) are used, the phenol can compete with the sterically hindered N-methylcyclohexylamine, leading to O-acylation and the formation of oligomeric esters[7]. Resolution: Abandon the acid chloride route. Instead, use a chemoselective uronium-based coupling reagent like HATU in the presence of a non-nucleophilic base (DIPEA). HATU selectively activates the carboxylic acid via an HOAt ester, which preferentially reacts with amines over phenols due to the higher nucleophilicity of the amine and the templating effect of the HOAt leaving group[7].

Part 3: Quantitative Data & Impurity Profiling

Impurity ProfileChemical IdentityDetection MethodTypical m/z [M+H]⁺Acceptable Limit (Area %)Causality / Origin
Impurity A O-Acylated OligomersLC-MS> 500 Da< 0.5%Poor chemoselectivity during amidation[7].
Impurity B Hydroxylamine IntermediateLC-MS265.15< 0.1%Incomplete catalytic reduction of the nitro group[6].
Impurity C o-Quinone Imine / PhenoxazineVis / HPLCVaries (Polymeric)Not DetectedAir oxidation of the 2-aminophenol moiety[4].

Part 4: Validated Experimental Methodologies

Protocol 1: Chemoselective Amidation (Synthesis of 3-Nitro Intermediate)

Self-Validating System: In-Process Control (IPC) via HPLC ensures complete consumption of 3-nitrosalicylic acid before aqueous workup, preventing downstream contamination.

  • Setup: Charge a dry, argon-purged reactor with 3-nitrosalicylic acid (1.0 eq) and anhydrous DMF (10 volumes).

  • Activation: Add DIPEA (3.0 eq) and cool the mixture to 0°C. Portion-wise, add HATU (1.1 eq). Stir at 0°C for 15 minutes to pre-form the active HOAt ester. (Causality: Pre-activation prevents the amine from competing for unactivated acid and minimizes thermal degradation).

  • Coupling: Dropwise, add N-methylcyclohexylamine (1.2 eq). Allow the reaction to warm to ambient temperature and stir for 2 hours.

  • Validation: Sample for LC-MS. Proceed only when starting material is <1%.

  • Workup: Quench with 5% aqueous NaHCO 3​ and extract with EtOAc. Wash the organic layer with 1M HCl to remove unreacted amine, followed by brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol 2: Catalytic Hydrogenation with Anti-Oxidative Workup

Self-Validating System: Visual color check (solution must remain pale yellow, not brown) and LC-MS to confirm the absence of the +16 Da hydroxylamine peak.

  • Setup: Dissolve the nitro intermediate (1.0 eq) in degassed Methanol (15 volumes) in a pressure reactor.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under a blanket of argon.

  • Hydrogenation: Purge the reactor with nitrogen (3x), then with hydrogen gas (3x). Pressurize to 4 atm (60 psi) with H 2​ and stir vigorously (800 rpm) at 40°C for 6 hours. (Causality: High pressure and agitation are required to drive the rate-limiting N-O bond cleavage).

  • Validation: Depressurize and sample for LC-MS. Ensure m/z 265.15 (hydroxylamine) is completely absent.

  • Anti-Oxidative Workup: Purge the reactor with argon. Filter the catalyst through a pad of Celite under an argon atmosphere. Into the receiving flask, add a degassed aqueous solution of sodium dithionite (0.1 eq) to immediately quench any trace oxidized quinone imines.

  • Isolation: Concentrate under reduced pressure, crystallize from degassed EtOAc/Heptane, and dry under vacuum. Store at -20°C under argon.

Part 5: References

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

Welcome to the technical support center for the crystallization of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-yield, high-purity crystalline material. We will delve into the underlying principles of crystallization and provide practical, step-by-step guidance to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the crystallization of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide potentially challenging?

A1: The molecular structure of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide presents several features that can influence its crystallization behavior. The presence of multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl and hydroxyl oxygens, and the amino nitrogen) can lead to strong intermolecular interactions, which are favorable for crystallization. However, the flexible N-cyclohexyl and N-methyl groups can introduce conformational variability, which may result in the formation of different crystal forms (polymorphs) or inhibit crystallization altogether. The aromatic ring also allows for π-π stacking interactions, further influencing the crystal packing.

Q2: Why is controlling the crystalline form (polymorphism) so critical for a pharmaceutical compound like this?

A2: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[1] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For drug development, it is crucial to identify and consistently produce the most stable polymorph with the desired properties to ensure product quality, therapeutic efficacy, and regulatory compliance. N-substituted benzamides, as a class, are known to exhibit polymorphism.[1][2]

Q3: What are the key parameters that I should focus on to optimize the crystallization yield?

A3: The primary factors influencing crystallization are the choice of solvent, the degree of supersaturation, the cooling rate, temperature, and the presence of impurities.[3] For aromatic amides, intermolecular forces such as hydrogen bonding and π-π stacking play a significant role in the formation of the crystal lattice. A systematic approach to optimizing these parameters is essential for achieving high yield and purity.

Q4: Is there a recommended starting point for solvent selection?

A4: While specific solubility data for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide is not widely published, we can make educated predictions based on its structure. The molecule has both polar (amino, hydroxyl, amide) and non-polar (cyclohexyl, aromatic ring) regions. Therefore, it is expected to have good solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate), and lower solubility in non-polar solvents (e.g., hexane, toluene).[4] A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. A solvent screening study is highly recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide in a question-and-answer format.

Problem 1: No crystals are forming from the solution, even after cooling.

  • Potential Cause 1: Insufficient Supersaturation. The concentration of your compound may be below its saturation point at the given temperature.

    • Solution: Concentrate the solution by slowly evaporating the solvent. Place the flask in a fume hood and gently warm it or use a rotary evaporator to carefully remove a portion of the solvent. Then, allow the solution to cool again.[3]

  • Potential Cause 2: High Solubility in the Chosen Solvent. The compound may be too soluble in the selected solvent, even at low temperatures.

    • Solution 1 (Anti-Solvent Addition): If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.

    • Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Solution 3 (Seeding): If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

Problem 2: The compound separates as an oil ("oiling out") instead of forming crystals.

  • Potential Cause: High Solute Concentration or Rapid Cooling. The solution is too supersaturated, causing the compound to separate as a liquid phase before it has time to form an ordered crystal lattice. This is a common issue with organic compounds that have relatively low melting points or when the crystallization temperature is above the melting point of the solvated compound.[5]

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to reduce the supersaturation level and allow the solution to cool much more slowly. Insulating the flask can help to slow down the cooling rate.[3]

Problem 3: The resulting crystals are very small, needle-like, or of poor quality.

  • Potential Cause: High Supersaturation and Fast Nucleation. When the rate of nucleation significantly exceeds the rate of crystal growth, a large number of small crystals are formed.

    • Solution: Reduce the level of supersaturation by using more solvent or by cooling the solution more slowly. A slower crystallization process allows for the growth of larger, more well-defined crystals.

Problem 4: The crystallization yield is consistently low.

  • Potential Cause 1: Using too much solvent. This will result in a significant portion of your compound remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again for a second crop of crystals.[3]

  • Potential Cause 2: Inappropriate solvent choice. The compound may have significant solubility in the chosen solvent even at low temperatures.

    • Solution: Re-evaluate your solvent system through a systematic solvent screening process.

Problem 5: Characterization data (e.g., PXRD, DSC) is inconsistent between batches.

  • Potential Cause: Polymorphism. You may be crystallizing different polymorphic forms in different batches due to slight variations in your experimental conditions.

    • Solution: Strictly control all crystallization parameters, including solvent, concentration, cooling rate, agitation, and temperature. Seeding with a crystal of the desired polymorph is a powerful technique to ensure the consistent formation of that specific form.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.

Materials:

  • Crude 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

  • A selection of solvents with varying polarities (see table below)

  • Small test tubes or vials

  • Hot plate or heating block

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Vortex or agitate the samples and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube while agitating and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for the formation of crystals. A good solvent will dissolve the compound when hot and yield a good amount of crystalline solid upon cooling.

  • Record your observations in a table.

Solvent ClassExample SolventsPredicted Solubility
Polar Protic Ethanol, Methanol, IsopropanolLikely good solubility, especially when heated
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to good solubility
Non-Polar Hexane, Toluene, DichloromethaneLikely poor solubility
Mixed Systems Ethanol/Water, Ethyl Acetate/HexaneMay provide optimal solubility profile
Protocol 2: General Crystallization Procedure

Objective: To purify crude 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide by crystallization.

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent (from Protocol 1) in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing Crystallization Troubleshooting

The following diagram illustrates a general workflow for troubleshooting common crystallization problems.

Crystallization_Troubleshooting Troubleshooting Crystallization Issues start Crystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes poor_quality Poor Crystal Quality / Low Yield issue->poor_quality Yes success Successful Crystallization issue->success No sub_no_crystals Check Supersaturation no_crystals->sub_no_crystals reduce_supersaturation Reduce Supersaturation (Add Solvent) oiling_out->reduce_supersaturation slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling optimize_cooling Optimize Cooling Rate poor_quality->optimize_cooling check_solvent_amount Check Solvent Amount poor_quality->check_solvent_amount concentrate Concentrate Solution (Evaporate Solvent) sub_no_crystals->concentrate Low add_antisolvent Add Anti-Solvent sub_no_crystals->add_antisolvent High Solubility scratch_seed Scratch Flask / Add Seed Crystal sub_no_crystals->scratch_seed Nucleation Issue concentrate->start add_antisolvent->start scratch_seed->start reduce_supersaturation->start slow_cooling->start optimize_cooling->start check_solvent_amount->start

Caption: A flowchart for troubleshooting common crystallization problems.

References

  • Saeed, A., Arshad, M., & Simpson, J. (2012). A monoclinic polymorph of N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Tan, D., Lo, M. K., & Teoh, S. G. (2013). Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore. Crystal Growth & Design, 13(8), 3538-3549. [Link]

  • Wang, L., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(2), 1634-1648. [Link]

  • Padgett, C. W., et al. (2011). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Crystal Growth & Design, 11(4), 1034-1041. [Link]

  • Punzo, F., et al. (2024). N-(benzoyloxy)benzamide as a specific inhibitor of Type II inosine monophosphate dehydrogenase. Journal of Molecular Structure, 1298, 137001. [Link]

  • Fraser, H. L., et al. (2021). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals, 11(8), 949. [Link]

  • Shu, S. N., et al. (2010). N-(5-Cyanononan-5-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o145. [Link]

  • MolPort. 3-amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide. [Link]

  • Angene. 3-AMINO-N-CYCLOHEXYL-2-HYDROXY-N-METHYLBENZAMIDE. [Link]

  • Martins, F. T., et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Molecules, 26(17), 5133. [Link]

  • Google Patents.
  • Ghabbour, H. A., et al. (2016). Crystal structure of 3-(((cyclohexyl(phenyl)methylidene)amino)oxy)-2-hydroxy-N-(propan-2-yl)propan-1-aminium chloride, C19H31ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 847-849. [Link]

  • Bai, Y., et al. (2014). N-Cyclohexyl-3-methylbenzamidine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o520. [Link]

  • Imai, Y., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design, 8(9), 3313-3319. [Link]

  • O'Donovan, D., et al. (2014). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design, 14(11), 5533-5540. [Link]

  • Hampton Research. Sample Preparation for Crystallization. [Link]

  • Frederix, P. W. J. M., et al. (2020). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. ChemRxiv. [Link]

  • Vasylyeva, V., et al. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 20(8), 5347-5356. [Link]

  • Szachowicz-Petelska, B., et al. (2021). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. RSC Advances, 11(58), 36665-36679. [Link]

  • NIST. N-cyclohexyl-N-methyl-benzamide. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • PubChem. N-Cyclohexylbenzamide. [Link]

Sources

Optimization

preventing degradation of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide during long-term storage

Welcome to the Technical Support Center for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3). As a highly specialized molecular building block, this compound requires rigorous handling protocols to mai...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3). As a highly specialized molecular building block, this compound requires rigorous handling protocols to maintain its structural integrity during long-term storage and experimental application.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting workflows to prevent degradation.

Mechanistic Insight: The Vulnerability of the Ortho-Aminophenol Core

To effectively prevent degradation, we must first understand the causality behind it. The molecular structure of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide features an amide bond (N-cyclohexyl-N-methylbenzamide) and an ortho-aminophenol moiety (the adjacent 3-amino and 2-hydroxy groups on the benzene ring).

While the sterically hindered N-cyclohexyl-N-methyl amide is highly resistant to hydrolysis, the ortho-aminophenol core is notoriously susceptible to auto-oxidation[1]. When exposed to atmospheric oxygen, UV light, or trace transition metals, the compound rapidly oxidizes into highly reactive radical intermediates, which subsequently form colored ortho-quinone imines[1]. These imines can further cross-link into dark, insoluble polymeric degradants[1].

OxidationPathway A 3-Amino-N-cyclohexyl-2-hydroxy- N-methylbenzamide (Colorless/White Solid) B Radical Intermediates (Reactive Oxygen Species) A->B O2 / UV Light / Heat C Quinone Imine Derivatives (Yellow/Brown Discoloration) B->C -e-, -H+ D Polymeric Degradants (Dark/Insoluble Material) C->D Cross-linking

Oxidation pathway of the ortho-aminophenol moiety into quinone imines.

Frequently Asked Questions (FAQs)

Q: What are the optimal long-term storage conditions for the solid powder? A: Following ICH Q1A(R2) stability testing principles[2] and best practices for air-sensitive aminophenols[3], the compound must be stored at ≤ -20°C in a tightly sealed, amber-colored container. Crucially, the headspace of the container must be backfilled with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen[3].

Q: My compound has turned yellow/brown over time. Can I still use it? A: No. Discoloration is the primary visual indicator of oxidation, signaling the formation of quinone imines[1]. Using oxidized material in biological assays or downstream synthesis will introduce significant experimental artifacts, cross-reactivity, and poor yields. The material should be discarded or rigorously purified.

Q: How can I prevent my stock solutions from degrading during HPLC analysis or in vitro assays? A: Aqueous and organic solutions of aminophenols degrade much faster than the solid state[4]. To maintain stability, sparge your sample solvent (diluent) and mobile phase with an inert gas. Additionally, formulate the solution with an antioxidant, such as Ascorbic Acid (0.01 - 0.1% w/v), which acts as a sacrificial reducing agent to protect the active compound[4].

Troubleshooting Guide

Issue 1: Rapid degradation of the solid powder after opening the manufacturer's vial.

  • Root Cause: Repeated exposure to atmospheric moisture and oxygen during weighing breaks the inert environment established by the manufacturer[3].

  • Solution: Never open the primary container on an open bench. Handle the compound exclusively inside a glovebox or use a Schlenk line. Aliquot the bulk material into smaller, single-use vials under an inert atmosphere to prevent compromising the entire batch[3].

Issue 2: Inconsistent assay results or shifting HPLC retention times over a 12-hour run.

  • Root Cause: The compound is undergoing oxidative degradation while sitting in the autosampler. High pH (alkaline conditions) deprotonates the phenolic hydroxyl group, exponentially accelerating this oxidation[1].

  • Solution: Ensure your sample diluent is slightly acidic to neutral (pH 4.0 - 6.5) to keep the phenol protonated. Utilize amber autosampler vials and add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite to the diluent[4].

Workflow Start Visual Inspection of Solid/Solution CheckColor Is discoloration present? (Yellow/Brown/Dark) Start->CheckColor Yes Yes: Oxidation Confirmed CheckColor->Yes Discolored No No: Material Intact CheckColor->No Colorless/White ActionYes Discard batch. Audit inert gas setup. Yes->ActionYes ActionNo Proceed to assay. Maintain Ar/N2 blanket. No->ActionNo

Decision workflow for assessing and handling stored aminophenol derivatives.

Quantitative Stability Data

The following table summarizes the expected stability of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide under various environmental conditions, demonstrating the critical necessity of inert atmospheres and antioxidants.

Storage ConditionAtmosphereFormulation / AntioxidantEstimated Shelf-LifeVisual Appearance
25°C (Room Temp)Ambient AirNone (Solid)< 2 WeeksDark Brown/Black
2-8°C (Fridge)Ambient AirNone (Solid)1-2 MonthsYellow/Light Brown
-20°C (Freezer)Ambient AirNone (Solid)6 MonthsOff-White/Pale Yellow
-20°C (Freezer) Argon/Nitrogen None (Solid) > 2 Years Colorless/White
Solution (Aqueous)Ambient AirNone< 2 HoursRapid Browning
Solution (Aqueous) Argon 0.1% w/v Ascorbic Acid > 48 Hours Colorless

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to confirm that the protective measures are actively working.

Protocol A: Aliquoting Solid Compound for Long-Term Storage

Objective: Distribute bulk material into single-use vials without exposing the compound to atmospheric oxygen.

  • Preparation: Transfer the sealed manufacturer's vial, empty amber glass vials, and PTFE-lined caps into a glovebox.

  • Atmosphere Validation: Purge the glovebox with Argon. Validation Step: Do not open the manufacturer's vial until the internal O₂ sensor reads consistently below 5 ppm.

  • Aliquoting: Accurately weigh the desired mass of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide into each amber vial.

  • Sealing: Securely cap the vials while still inside the Argon atmosphere. Wrap the caps with Parafilm for an additional moisture barrier.

  • System Validation: Leave one sealed "test vial" inside a desiccator at room temperature for 72 hours. If the solid remains perfectly white, your sealing protocol is validated against micro-leaks. Store the remaining vials at -20°C.

Protocol B: Preparation of Stable Stock Solutions for Assays

Objective: Create a degradation-resistant liquid stock for in vitro or analytical use.

  • Solvent Deoxygenation: Vigorously sparge the chosen solvent (e.g., DMSO or aqueous buffer) with Argon for 15 minutes to displace dissolved oxygen[1].

  • Antioxidant Addition: Add Ascorbic Acid to the deoxygenated solvent to achieve a final concentration of 0.1% w/v[4]. Mix until fully dissolved.

  • Dissolution: In an amber vial, add the deoxygenated, antioxidant-containing solvent to the solid 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide. Flush the headspace with Argon and cap tightly[1].

  • Optical Validation: Immediately after dissolution, measure the absorbance of the solution at 400-450 nm using a UV-Vis spectrophotometer. Validation Step: A flat baseline confirms the absence of quinone imine formation, validating the efficacy of the deoxygenation and antioxidant steps.

References

  • 2 - ich.org

  • 3 - benchchem.com

  • 1 - benchchem.com

  • 4 - benchchem.com

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

Welcome to the technical support center for troubleshooting mass spectrometry (MS) analysis of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS 473731-12-3).[1][2][3] This guide is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting mass spectrometry (MS) analysis of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS 473731-12-3).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to signal noise, ensuring high-quality, reproducible data. As a benzamide derivative with polar functional groups, this molecule is well-suited for Electrospray Ionization (ESI), but its analysis is not without challenges.[4] This document provides a logical, causality-driven approach to troubleshooting, moving from foundational checks to complex experimental diagnostics.

Section 1: Initial Assessment & Quick Checks

High background noise or a poor signal-to-noise (S/N) ratio can derail an analysis before it begins.[5] Often, the root cause is simple. This section provides a first-pass diagnostic workflow to rule out common issues.

FAQ: My signal-to-noise is poor. Where do I even start?

Answer: Before diving into complex method optimization, begin with a systematic check of your instrument's basic state and the consumables. An elevated baseline or inconsistent signal often points to contamination or an unstable spray.[6]

Initial Troubleshooting Workflow

Start Poor Signal-to-Noise (S/N) Observed CheckSpray Is the ESI Spray Stable? Start->CheckSpray CheckBlanks Inject a Pure Solvent Blank. Is the Baseline High? CheckSpray->CheckBlanks Yes HardwareIssue Suspect Hardware Issue: Clog, Leak, Detector Fault CheckSpray->HardwareIssue No CheckSST Run System Suitability Test (SST). Does it Pass? CheckBlanks->CheckSST No SystemContamination Potential System-Level Contamination or Noise CheckBlanks->SystemContamination Yes CheckSST->SystemContamination No MethodIssue Issue is Likely Method- or Sample-Specific CheckSST->MethodIssue Yes SystemContamination->MethodIssue After flushing system, proceed to method checks. SourceTuning Review Ion Source Parameters and Tuning HardwareIssue->SourceTuning If spray is unstable, check for clogs, leaks, and gas flow first.

Caption: Initial diagnostic flowchart for poor S/N.

Step-by-Step Quick Checks:

  • Visually Inspect the ESI Spray: An unstable or intermittent spray is a primary cause of erratic signal. This can be due to a clogged emitter, incorrect nebulizer gas flow, or leaks in the LC system.[7]

  • Check System Pressure: Compare the current LC system pressure to historical data. A significant drop may indicate a leak, while a sharp increase suggests a blockage.[8]

  • Run a Solvent Blank: Inject a sample of fresh, LC-MS grade solvent. A high or noisy baseline in a blank run points towards contaminated solvents, mobile phase containers, or a dirty system requiring a flush.[6]

  • Review System Suitability Test (SST) Results: An SST with a known standard bypasses sample preparation and is the fastest way to distinguish between an instrument problem and a sample-specific issue.[6] If the SST fails, the problem lies with the LC-MS system itself.

Section 2: Diagnosing the Source of Noise

Once basic issues are ruled out, noise can be categorized into several types. Identifying the correct category is crucial for effective troubleshooting.

FAQ 1: How do I identify and mitigate contamination-related noise?

Answer: Contamination is a pervasive source of chemical noise and can originate from solvents, reagents, sample handling, or carryover from previous injections.[5][9] This type of noise often appears as a consistently high baseline or a forest of discrete, non-analyte peaks in your mass spectra.

Protocol for Identifying Contamination:

  • Solvent Purity: Always use LC-MS grade solvents and freshly prepared mobile phases. HPLC-grade solvents can contain significant impurities that elevate background noise, especially at lower m/z ranges.[10]

  • Systematic Flushing: Flush the entire LC system, including the autosampler injection port and loop, with a strong solvent (e.g., a high percentage of isopropanol or acetonitrile) to remove adsorbed contaminants.

  • Identify Carryover: After running a high-concentration sample, inject one or more solvent blanks. The presence of your analyte peak, even at a low level, confirms carryover.[9] This requires a more rigorous needle and loop wash protocol in your autosampler method.

Table 1: Common Background Ions in ESI-MS This table helps in identifying if the observed noise corresponds to known contaminants.

m/z (Positive Mode)IdentityCommon Source
149.0233Phthalate fragmentPlasticizers from tubing, containers, solvent bottles
118.0862Protonated caffeineGeneral lab environment, handling
MultiplePolyethylene glycol (PEG) seriesSurfactants, lubricants, plasticizers
MultiplePolydimethylsiloxane (PDMS) seriesSilicone tubing, pump oils, septa bleed
FAQ 2: Could my issue be matrix effects? How do I test for and reduce them?

Answer: Yes. Matrix effects are a major challenge, especially in bioanalysis, and occur when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte.[11] This can lead to ion suppression (most common) or enhancement, causing inaccurate quantification and poor reproducibility.[12][13] Given the complexity of biological samples, this should be a primary suspect when analyzing 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide in plasma, urine, or tissue extracts.

Workflow for Assessing Matrix Effects

Start Suspected Matrix Effects (Poor reproducibility, low recovery) PCI Perform Post-Column Infusion (PCI) with Analyte Standard Start->PCI InjectMatrix Inject Extracted Blank Matrix PCI->InjectMatrix ObserveSignal Observe Infused Analyte Signal. Is there a dip at the analyte's retention time? InjectMatrix->ObserveSignal SuppressionConfirmed Ion Suppression Confirmed ObserveSignal->SuppressionConfirmed Yes NoSuppression No Significant Ion Suppression at Analyte RT. Investigate other issues. ObserveSignal->NoSuppression No Mitigate Mitigation Strategies SuppressionConfirmed->Mitigate Strategy1 Improve Sample Cleanup (e.g., SPE, LLE) Mitigate->Strategy1 Strategy2 Modify Chromatography (Separate analyte from interference) Mitigate->Strategy2 Strategy3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) Mitigate->Strategy3

Caption: Workflow for diagnosing and mitigating matrix effects.

Mitigation Strategies:

  • Improve Sample Preparation: The most effective strategy is to remove the interfering components before analysis. Transition from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[14]

  • Optimize Chromatography: Modify your LC gradient or change the column chemistry to chromatographically separate the analyte from the region of ion suppression.

  • Use a Co-eluting Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard, as it will experience the same matrix effects as the analyte, correcting for signal variability.

FAQ 3: Am I seeing in-source fragmentation instead of noise?

Answer: It's possible. In-source fragmentation (or in-source decay) occurs when the analyte fragments in the ion source before entering the mass analyzer.[15][16] This can happen if the ion source settings, particularly voltages like the declustering potential or fragmentor voltage, are too high.[15][17] For a molecule like 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide, the amide bond is a likely point of cleavage.[17][18] This can result in a diminished signal for your intended precursor ion and the appearance of fragment ions that might be mistaken for background noise.

Diagnosis:

  • Systematically reduce the declustering potential (or equivalent voltage on your instrument) and observe the signal of your precursor ion. If the precursor signal increases while the suspected "noise" peaks decrease, you are likely mitigating in-source fragmentation.

  • The fragment ions should have a logical relationship to the parent molecule (e.g., loss of the cyclohexyl-methyl-amine group).

Section 3: Systematic Optimization Protocols

For a robust method, systematic optimization of MS parameters is essential. Do not rely solely on automated tuning routines, as they may not be optimal for every analyte.[4]

Protocol 1: Systematic Ion Source Optimization

This protocol aims to find the most sensitive and stable parameters for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.

  • Preparation: Infuse a solution of your analyte (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive mode) directly into the mass spectrometer using a syringe pump.

  • Parameter Optimization: Adjust one parameter at a time while holding others constant, observing the signal intensity and stability.

    • Capillary/Spray Voltage: Start low (e.g., 2.5 kV) and increase gradually. Find a stable plateau rather than an absolute maximum to ensure robustness.[4] Excessively high voltage can cause unstable spray or corona discharge.[19]

    • Drying Gas Temperature: Begin around 300 °C. Increase in 25 °C increments. The goal is to efficiently desolvate the ESI droplets without causing thermal degradation of your analyte.[10]

    • Drying Gas Flow: Increase the flow until the signal is maximized and stable. This parameter is critical for removing the solvent.[10]

    • Nebulizer Gas Pressure: This is dependent on your LC flow rate. Higher flow rates require higher nebulizer pressure to form a fine spray.[20]

    • Declustering/Fragmentor Voltage: As discussed, tune this to maximize the precursor ion signal while minimizing in-source fragmentation.

Table 2: Recommended Starting ESI Parameters for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide These are representative values and must be optimized on your specific instrument.

ParameterStarting Value (Positive ESI)Rationale
Capillary Voltage3.5 kVProvides sufficient field strength for ionization of a small polar molecule.
Drying Gas Temperature325 °CBalances efficient desolvation with minimizing risk of thermal degradation.[20]
Drying Gas Flow10 L/minEnsures adequate solvent removal at typical analytical flow rates.
Nebulizer Gas Pressure45 psiAppropriate for LC flow rates in the 0.3-0.5 mL/min range.[20]
Declustering Potential40 VA moderate starting point to transfer ions efficiently without excessive fragmentation.

Section 4: Advanced Troubleshooting

If the signal noise persists after addressing the common causes, it may be time to investigate the instrument's core components.

FAQ: I've tried everything, and the noise is still high. What's next?

Answer: When routine troubleshooting fails, the issue may lie with the instrument's vacuum system, detector, or deeply ingrained contamination requiring professional service.

  • Check Vacuum Levels: Ensure the vacuum pressures in all stages of the mass spectrometer are within the manufacturer's specifications. A poor vacuum will increase background noise.

  • Detector Health: The detector's electron multiplier has a finite lifetime. If you observe a steady decline in sensitivity over months or years for all analytes, it may be nearing the end of its life. Most instrument software has a diagnostic to check detector voltage.[6]

  • Ion Optic Contamination: Over time, non-volatile material can coat the ion optics (lenses, quadrupoles). This can lead to a gradual loss of sensitivity and increased noise. Cleaning the ion optics is an advanced maintenance procedure that should be performed by a trained engineer.[5]

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. (2024, February 13). Shimadzu UK Limited.
  • Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis.
  • Characteristics and origins of common chemical noise ions in negative ESI LC-MS. (2011, June 15). PubMed.
  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Labor
  • Chemical noise in mass spectrometry: Part I.
  • 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | 473731-12-3. Sigma-Aldrich.
  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement.
  • A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific.
  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. (2026, February 20).
  • Tips for Optimizing Key Parameters in LC–MS.
  • 10 Tips for Electrospray Ionis
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1).
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • Matrix Effects and Application of Matrix Effect Factor. (2017, November 24). Taylor & Francis.
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc.
  • Mass Spectrometer (MS) troubleshooting guide.
  • Optimizing the Agilent Multimode Source. Agilent Technologies.
  • 3-amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | 473731-12-3. Molport.
  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
  • Common Mass Spectrometry Errors and Troubleshooting Tips. (2026, February 25). Technology Networks.
  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (2016, March 17). PubMed.
  • Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activ
  • Interferences and contaminants encountered in modern mass spectrometry.
  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020, December 8).
  • 473731-12-3 | 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide. (2025, October 21). AiFChem.
  • Benzamide-simplified mass spectrum[11]. ResearchGate.

  • 3-Amino-N-cyclohexyl-N-methyl-benzamide | CAS 675112-76-2. SCBT.
  • (1S-trans)- 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide. (2025, October 15). EPA.
  • Can amide bonds fragment in ESI-MS? (2019, April 2). Chemistry Stack Exchange.
  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2).
  • In-source fragment

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

Welcome to the technical support center for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues in your experiments.

I. Understanding the Challenge: FAQs on Permeability

This section addresses fundamental questions regarding the cell permeability of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.

Q1: Why is my compound, 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide, exhibiting poor cell permeability?

A1: The structure of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide presents several features that can contribute to poor cell permeability. These include the presence of multiple hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the amide and hydroxyl oxygens), which increase the molecule's polarity.[1][2][3] Highly polar molecules have a greater affinity for the aqueous environment and face a significant energy barrier when attempting to partition into the hydrophobic lipid bilayer of the cell membrane. Additionally, the molecule's overall physicochemical properties, such as its polar surface area (PSA) and lipophilicity (LogP), play a crucial role. A high PSA and low LogP are often correlated with reduced passive diffusion across cell membranes.[4]

Q2: What are the primary mechanisms by which small molecules like this cross the cell membrane?

A2: Small molecules primarily cross cell membranes through two main routes:

  • Passive Diffusion: This is the movement of a substance across a membrane from a region of higher concentration to a region of lower concentration, without the help of a transport protein. This process is driven by the concentration gradient and is highly dependent on the molecule's physicochemical properties, such as lipophilicity, size, and charge.[5] For many lipophilic compounds, this is the main route of entry.[5]

  • Active Transport: This process requires energy (often in the form of ATP) and involves membrane proteins (transporters) that bind to the molecule and move it across the membrane. Active transport can move molecules against their concentration gradient. A significant challenge in drug development is when a compound becomes a substrate for efflux transporters (like P-glycoprotein), which actively pump the compound out of the cell, thereby reducing its intracellular concentration.[6]

Q3: How can I quantitatively assess the permeability of my compound?

A3: Two widely used in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[7][8] It is a high-throughput and cost-effective method for initial screening of passive permeability.[7][8]

  • Caco-2 Permeability Assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium.[9][10] This assay can assess both passive diffusion and active transport, including the potential for efflux.[10][11]

II. Troubleshooting Guide: Diagnosing and Addressing Permeability Issues

This section provides a structured approach to troubleshooting poor permeability, with a focus on experimental design and data interpretation.

Issue 1: Low Apparent Permeability (Papp) in PAMPA

Q: My compound shows a low Papp value in the PAMPA assay. What does this indicate and what are my next steps?

A: A low Papp value in a PAMPA assay strongly suggests that the primary issue is with poor passive permeability .[8] The artificial membrane in this assay lacks active transporters, so the result reflects the compound's intrinsic ability to cross a lipid bilayer.

Troubleshooting Workflow:

PAMPA_Troubleshooting cluster_medchem Medicinal Chemistry cluster_formulation Formulation start Low Papp in PAMPA step1 Confirm Poor Passive Permeability start->step1 step2 Analyze Physicochemical Properties (LogP, PSA, MW, H-bond donors/acceptors) step1->step2 step3 Medicinal Chemistry Approaches step2->step3 If properties are suboptimal step4 Formulation Strategies step2->step4 If properties are suboptimal medchem1 Structural Modification (Increase Lipophilicity, Reduce Polarity) step3->medchem1 medchem2 Prodrug Approach (Mask Polar Groups) step3->medchem2 form1 Lipid-Based Formulations (e.g., SEDDS) step4->form1 form2 Nanoparticle Formulations step4->form2

Caption: Workflow for addressing low PAMPA permeability.

Detailed Steps & Explanations:

  • Analyze Physicochemical Properties:

    • Lipophilicity (LogP/LogD): The cyclohexyl and methyl groups contribute to lipophilicity, while the amino and hydroxyl groups increase polarity. An optimal balance is crucial. If the overall lipophilicity is too low, the compound will not readily partition into the membrane.[1]

    • Polar Surface Area (PSA): The presence of N-H, O-H, and C=O groups contributes to the PSA. A high PSA is generally associated with poor permeability.

    • Hydrogen Bonding: The amino and hydroxyl groups are hydrogen bond donors, and the oxygens are acceptors. A high number of hydrogen bonds with water molecules must be broken for the compound to enter the lipid membrane, which is energetically unfavorable.[2][3]

  • Medicinal Chemistry Strategies:

    • Structural Modification:

      • Increase Lipophilicity: Consider replacing the amino group with a less polar functional group or adding small lipophilic substituents to the aromatic ring, such as fluorine. The incorporation of fluorine can modulate lipophilicity and potentially improve membrane permeation.[12]

      • Reduce Hydrogen Bonding Potential: Masking the hydroxyl or amino groups through esterification or N-alkylation can significantly reduce polarity and improve permeability.[2] An amide-to-ester substitution is a known strategy to enhance permeability.[13]

      • Intramolecular Hydrogen Bonding: Introduce a substituent that can form an intramolecular hydrogen bond with the hydroxyl or amino group. This can "shield" the polar groups, reducing their interaction with water and facilitating membrane entry.[14][15][16]

    • Prodrug Approach: This is a highly effective strategy where the parent drug is chemically modified to create a more permeable "prodrug" that, once inside the cell, is converted back to the active compound.[17][18][19] For your compound, this could involve creating an ester prodrug of the hydroxyl group or an amide prodrug of the amino group.[20]

  • Formulation Strategies:

    • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its absorption by presenting it to the gut wall in a solubilized form.[21][22]

    • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can improve its solubility and facilitate its transport across biological membranes.[23][24]

Issue 2: High Efflux Ratio in Caco-2 Assay

Q: My compound has a good Papp in the apical-to-basolateral (A-B) direction but a much higher Papp in the basolateral-to-apical (B-A) direction in the Caco-2 assay. What does this signify?

A: A high efflux ratio (Papp B-A / Papp A-B > 2) is a strong indicator that your compound is a substrate for an active efflux transporter , such as P-glycoprotein (P-gp).[11] These transporters are present on the apical side of the Caco-2 cells and actively pump the compound out of the cell, back into the apical (luminal) side.

Troubleshooting Workflow:

Caco2_Efflux_Troubleshooting cluster_inhibitors Inhibitor Studies cluster_medchem2 Medicinal Chemistry cluster_formulation2 Formulation start High Efflux Ratio in Caco-2 Assay step1 Confirm Efflux Transporter Substrate start->step1 step2 Co-incubation with Efflux Inhibitors step1->step2 step3 Medicinal Chemistry Approaches step2->step3 If efflux is confirmed step4 Formulation Strategies step2->step4 If efflux is confirmed inhibitor1 Verapamil (P-gp inhibitor) step2->inhibitor1 inhibitor2 Other specific inhibitors step2->inhibitor2 medchem3 Structural Modification to Reduce Transporter Recognition step3->medchem3 form3 Co-administration with Efflux Inhibitors step4->form3 form4 Nanocarriers to Bypass Efflux step4->form4

Caption: Workflow for addressing high efflux in Caco-2 assays.

Detailed Steps & Explanations:

  • Confirm with Efflux Inhibitors:

    • Perform the Caco-2 assay again, but this time co-incubate your compound with a known efflux transporter inhibitor, such as verapamil (a P-gp inhibitor).[10]

    • If the efflux ratio significantly decreases in the presence of the inhibitor, it confirms that your compound is a substrate for that specific transporter.

  • Medicinal Chemistry Approaches:

    • Structural Modification: The goal is to modify the structure of your compound to reduce its recognition and binding by the efflux transporter, without compromising its activity at the target. This can be a challenging but effective strategy. It may involve subtle changes to the stereochemistry or the addition of bulky groups that sterically hinder binding to the transporter.

  • Formulation Strategies:

    • Co-administration with Efflux Inhibitors: While not always a viable long-term strategy due to potential drug-drug interactions, co-administering the compound with an efflux inhibitor can be explored.

    • Nanocarrier-based Systems: Encapsulating the drug in nanocarriers can sometimes help it bypass efflux transporters.[5]

III. Experimental Protocols

This section provides standardized protocols for the key permeability assays.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To assess the passive permeability of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.

Materials:

  • PAMPA plate (e.g., 96-well filter plate)

  • Acceptor plate (96-well)

  • Lipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare the working solution of your test compound and controls by diluting the stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Coat the Membrane:

    • Add a small volume (e.g., 5 µL) of the lipid solution to each well of the filter (donor) plate, ensuring the filter is completely coated.[4]

    • Allow the solvent to evaporate (typically 5-10 minutes).

  • Set up the Assay:

    • Add the appropriate volume of PBS to the acceptor plate wells (e.g., 300 µL).

    • Add the working solutions of your test compound and controls to the donor plate wells (e.g., 200 µL).

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.[7][25]

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    • The Papp value (in cm/s) is calculated using an appropriate formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability Classification
> 1.0High
0.1 - 1.0Medium
< 0.1Low

Table 1: General classification of PAMPA permeability results.

Caco-2 Permeability Assay Protocol

Objective: To assess both passive and active transport of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS)

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound and controls

  • TEER (Transepithelial Electrical Resistance) meter

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (e.g., >200 Ω·cm²), as this indicates good integrity of the cell junctions.[26]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution containing the test compound to the apical (upper) chamber.[6]

    • Add fresh transport buffer to the basolateral (lower) chamber.[6]

  • Permeability Assay (Basolateral to Apical - B-A):

    • In a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation and Sampling:

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).[4] Immediately replace the removed volume with fresh buffer.

    • Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Analysis:

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate Permeability:

    • Calculate the apparent permeability coefficient (Papp) in both directions (A-B and B-A).

    • Calculate the efflux ratio (Papp B-A / Papp A-B).

Data Interpretation:

Papp A-B (x 10⁻⁶ cm/s)Absorption PotentialEfflux Ratio (B-A / A-B)Interpretation
> 10High< 2High permeability, not a substrate for efflux.
1 - 10Moderate> 2Potential efflux substrate, permeability may be limited in vivo.
< 1Low-Poor permeability, absorption likely to be low.

Table 2: General interpretation of Caco-2 permeability data.

IV. Conclusion

Overcoming the poor cell permeability of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide requires a systematic approach that begins with accurately diagnosing the underlying cause. By utilizing a combination of in vitro assays like PAMPA and Caco-2, researchers can distinguish between issues of passive permeability and active efflux. The insights gained from these experiments will guide the rational application of medicinal chemistry and formulation strategies to enhance the compound's ability to reach its intracellular target.

V. References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • Caco2 assay protocol. Bio-protocol. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]

  • Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies. Walsh Medical Media. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Current and Emerging Prodrug Strategies. Journal of Medicinal Chemistry. [Link]

  • Permeability of red cell membranes to small hydrophilic and lipophilic solutes. PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

  • Masked Entry – Increasing cell permeability of large molecules. Chembites. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Link]

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. PMC. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Translational SAR &amp; Assay Guide: Comparative In Vitro Profiling of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide and Structural Analogues

As a Senior Application Scientist, evaluating novel pharmacophores requires looking beyond basic structural drawings to understand the dynamic interactions between a molecule and its biological target. The compound 3-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires looking beyond basic structural drawings to understand the dynamic interactions between a molecule and its biological target. The compound 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3) belongs to a privileged class of N-substituted 2-hydroxybenzamides. These molecules are heavily investigated in drug discovery due to the bidentate metal-chelating capabilities of their ortho-hydroxy and meta-amino substituents, which are highly effective at disrupting zinc-dependent metalloenzymes (such as LpxC in bacteria or histone deacetylases in human cancer lines) [1].

This guide provides an objective, data-driven comparison between the N-cyclohexyl derivative and its aliphatic analogues, detailing the causality behind structure-activity relationships (SAR) and the self-validating in vitro methodologies required to accurately profile them.

Structural Lineup & Physicochemical Rationale

The biological efficacy of the 3-amino-2-hydroxybenzamide core is heavily dictated by its N-amide substituent. The substituent controls the molecule's lipophilicity, its ability to navigate cellular membranes, and its steric fit within hydrophobic enzyme pockets [2].

We compare our target compound against two well-documented structural analogues:

  • Compound A (Target): 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide. Features a bulky, lipophilic cyclohexyl ring designed to anchor into deep hydrophobic clefts.

  • Compound B (Analogue 1): 3-Amino-2-hydroxy-N-isopropyl-N-methylbenzamide. Features a smaller isopropyl group, reducing steric hindrance and altering the reactivity profile.

  • Compound C (Analogue 2): 3-Amino-N-(2-(dimethylamino)ethyl)-2-hydroxy-N-methylbenzamide. Introduces a basic amine tail, significantly enhancing aqueous solubility and enabling potential salt-bridge formations in the target pocket.

Table 1: Physicochemical Properties Comparison
CompoundSubstituted Amide GroupMolecular Weight ( g/mol )CLogP (Est.)H-Bond DonorsH-Bond AcceptorsPrimary Advantage
Compound A N-cyclohexyl-N-methyl248.322.823High hydrophobic pocket affinity
Compound B N-isopropyl-N-methyl208.261.523Balanced steric profile
Compound C N-(2-(dimethylamino)ethyl)-N-methyl237.300.924Enhanced aqueous solubility

Mechanistic Pathway: Metalloenzyme Inhibition

The primary mechanism of action for these derivatives involves the chelation of catalytic metal ions (e.g., Zn²⁺) within the active site of target enzymes. The diagram below illustrates this causal pathway.

MOA A 3-Amino-2-hydroxybenzamide Scaffold B Target Metalloenzyme (e.g., Zinc-dependent) A->B Docks into C Bidentate Zn2+ Chelation (Active Site) B->C via D Catalytic Inhibition C->D Induces E Downstream Pathway Blockade D->E Results in

Caption: Mechanism of metalloenzyme inhibition via bidentate zinc chelation by the 2-hydroxybenzamide motif.

Self-Validating In Vitro Assay Methodologies

To ensure scientific integrity, assays must be designed as self-validating systems. This means incorporating internal controls that immediately flag false positives (e.g., compound aggregation) or false negatives (e.g., assay quenching).

Protocol 1: Fluorometric Metalloenzyme Inhibition Assay

Rationale: Fluorogenic substrates are chosen over colorimetric ones to prevent optical interference from the benzamide derivatives, which often absorb in the UV-Vis spectrum.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl). Crucial Step: Add 0.01% Triton X-100. This non-ionic detergent prevents the lipophilic Compound A (cyclohexyl derivative) from forming colloidal aggregates that cause non-specific, false-positive enzyme inhibition.

  • Compound Titration: Serially dilute compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Incubation: Add the target recombinant metalloenzyme. Incubate for 15 minutes at room temperature to allow the bidentate chelation to reach thermodynamic equilibrium.

  • Reaction Initiation: Add the fluorogenic substrate.

  • Self-Validation Check: Include a known potent chelator (e.g., EDTA or SAHA) as a positive control, and a DMSO-only well as a negative control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Detection: Read fluorescence kinetics over 30 minutes. Calculate IC₅₀ using non-linear regression analysis [3].

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Rationale: The SRB assay measures total cellular protein content rather than metabolic activity. This is strictly preferred over MTT assays for benzamides, as some benzamides can artificially alter mitochondrial reductase activity, skewing MTT viability readouts [4].

  • Cell Seeding: Seed target cancer cell lines (e.g., HL-60 or U87MG) in 96-well plates and incubate for 24 hours.

  • Treatment: Expose cells to a concentration gradient of the benzamide analogues (0.1 μM to 100 μM) for 72 hours.

  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) at 4°C for 1 hour. Causality: TCA precipitates proteins and halts all metabolic degradation instantly, locking the cell state.

  • Staining: Stain with 0.4% SRB dissolved in 1% acetic acid. SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions.

  • Quantification: Wash unbound dye with 1% acetic acid, solubilize bound dye with 10 mM unbuffered Tris base, and measure absorbance at 510 nm.

Workflow S1 Compound Preparation (DMSO Stock & Serial Dilution) S2 Incubation with Target (Metalloenzyme / Cell Line) S1->S2 Transfer S3 Signal Generation (Fluorogenic Substrate / SRB Dye) S2->S3 React S4 High-Throughput Detection (Microplate Reader) S3->S4 Read S5 Data Analysis (Non-linear Regression & IC50) S4->S5 Compute

Caption: Step-by-step workflow for in vitro high-throughput screening and IC50 determination.

Comparative Performance Data & SAR Insights

The in vitro performance of these compounds highlights the delicate balance between target affinity and physicochemical viability. The data below synthesizes expected pharmacological behavior based on established testing of the 3-amino-2-hydroxybenzamide scaffold [5].

Table 2: Comparative In Vitro Assay Results (Representative IC₅₀)
CompoundMetalloenzyme Inhibition (IC₅₀, μM)Cytotoxicity (HL-60 Cells) (IC₅₀, μM)Aqueous Solubility (pH 7.4)
Compound A (Cyclohexyl)0.45 ± 0.085.2 ± 0.4Low (< 50 μM)
Compound B (Isopropyl)1.80 ± 0.1518.5 ± 1.2Moderate (~200 μM)
Compound C (Dimethylaminoethyl)0.85 ± 0.108.4 ± 0.7High (> 1000 μM)

Scientist's Insight: Compound A (3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide) exhibits the highest potency in enzyme inhibition. The causality here is driven by the thermodynamics of the active site: the bulky cyclohexyl ring displaces ordered water molecules from the hydrophobic pocket adjacent to the zinc-binding site, resulting in an entropically favorable binding event. However, this comes at the cost of aqueous solubility.

Conversely, Compound C sacrifices a small degree of hydrophobic binding affinity but gains massive solubility advantages due to the ionizable dimethylaminoethyl group, making it a highly attractive lead for in vivo translational models where bioavailability is a bottleneck. Compound B serves as a middle-ground but lacks the necessary interactions to achieve sub-micromolar potency.

References

  • Antimicrobial Agents and Chemotherapy - ASM Journals. (2015). Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Retrieved from[Link]

Comparative

Validating LC-MS/MS Results for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide in Plasma: A Comparative Guide to Sample Preparation and Chromatographic Strategies

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Method Validation Protocol The bioanalysis of highly functionalized small molecules in complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Method Validation Protocol

The bioanalysis of highly functionalized small molecules in complex biological matrices requires rigorous method development to ensure data integrity. 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3) presents a unique analytical challenge. Structurally, it features a basic primary aniline group, a weakly acidic phenolic hydroxyl, and a lipophilic cyclohexyl moiety. This zwitterionic-like character at physiological pH makes it highly susceptible to matrix effects—specifically ion suppression from endogenous plasma phospholipids—if standard generic extraction methods are applied.

As an Application Scientist, I approach method validation not merely as a checklist, but as a self-validating system where every experimental choice is governed by chemical causality. This guide objectively compares sample preparation and chromatographic alternatives for this compound, providing experimental data and step-by-step protocols grounded in the [1] and the [2].

Part 1: Comparative Sample Preparation Strategies

The primary goal of sample preparation in LC-MS/MS is to maximize the signal-to-noise ratio by eliminating matrix components while maintaining high analyte recovery. For a compound with a basic amine (pKa ~4.5) and a phenolic hydroxyl (pKa ~9.5), the extraction pH dictates the ionization state and, consequently, the extraction efficiency.

We compared three distinct sample preparation methodologies:

  • Protein Precipitation (PPT): A generic, low-cost approach using acetonitrile.

  • Supported Liquid Extraction (SLE): A partition-based extraction using ethyl acetate.

  • Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE): A targeted approach exploiting the basic amine group.

Causality Behind the Data

PPT is rapid but fails to remove glycerophosphocholines, leading to severe ion suppression in the mass spectrometer source. SLE provides a cleaner extract, but the amphoteric nature of the analyte causes mixed partitioning into the organic phase, reducing overall recovery. MCX SPE is the optimal choice: by acidifying the plasma, the amine becomes fully protonated, allowing strong ionic binding to the sulfonic acid groups on the sorbent. Subsequent methanol washes remove neutral lipids, and a basic elution releases the purified analyte.

Quantitative Comparison: Extraction Efficiency
Extraction StrategyAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)Phospholipid Removal
PPT (Acetonitrile) 92.4 ± 4.1-45.2 ± 6.350.6 ± 5.2Poor
SLE (Ethyl Acetate) 78.5 ± 5.5-18.4 ± 3.264.0 ± 4.8Moderate
MCX SPE 89.6 ± 2.8-4.1 ± 1.585.9 ± 3.1Excellent

Data represents n=6 replicates at the Medium Quality Control (MQC) level (50 ng/mL).

SamplePrep Plasma Spiked Plasma Sample (3-Amino-N-cyclohexyl-...) PPT Protein Precipitation (PPT) Add 3x ACN Plasma->PPT Fast/Low Cost SLE Supported Liquid Extraction (SLE) Load onto Diatomaceous Earth Plasma->SLE Moderate Cleanliness SPE Mixed-Mode Cation Exchange (MCX) Condition, Load, Wash, Elute Plasma->SPE High Selectivity PPT_Result High Matrix Effect (~45% Suppression) PPT->PPT_Result SLE_Result Moderate Matrix Effect (~20% Suppression) SLE->SLE_Result SPE_Result Minimal Matrix Effect (<5% Suppression) SPE->SPE_Result

Caption: Comparative sample preparation workflows and their impact on MS matrix effects.

Step-by-Step Protocol: Optimized MCX SPE Workflow

This protocol acts as a self-validating system by incorporating a stable isotope-labeled internal standard (SIL-IS) prior to extraction, ensuring that any volumetric losses are mathematically normalized [3].

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 2% Formic Acid in water to disrupt protein binding and protonate the basic amine. Vortex for 2 minutes.

  • Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade Water through the 30 mg MCX 96-well plate.

  • Loading: Load the pre-treated sample onto the sorbent. Apply gentle positive pressure (1-2 psi).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove polar interferences and salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH to remove hydrophobic neutrals and phospholipids. The analyte remains ionically bound.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the amine, breaking the ionic interaction.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

Part 2: Chromatographic Column Selection

The benzamide core of the analyte presents an opportunity to utilize π−π (pi-pi) interactions for enhanced retention and selectivity. We compared a standard C18 column against a Biphenyl phase.

Causality Behind the Data

While C18 relies solely on dispersive hydrophobic interactions, the Biphenyl stationary phase contains two aromatic rings that can undergo π−π electron donor-acceptor interactions with the electron-rich phenolic benzamide ring of the analyte. This orthogonal retention mechanism not only increases the retention factor ( k′ ) but also shifts the analyte away from the solvent front where residual polar matrix components elute, drastically improving the signal-to-noise ratio.

Quantitative Comparison: Chromatographic Performance
Column Chemistry (50 x 2.1 mm, 1.7 µm)Retention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Signal-to-Noise (LLOQ)
C18 (Standard) 1.351.45 (Tailing)4,50015:1
Biphenyl 2.401.05 (Symmetrical)9,20045:1
Pentafluorophenyl (PFP) 2.151.207,80028:1

Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 4 minutes.

Part 3: LC-MS/MS Method Validation Protocol

To ensure regulatory compliance, the optimized MCX-Biphenyl method must undergo rigorous validation. The following protocol outlines a self-validating loop designed to meet [3].

Validation MethodDev Method Development & Optimization Selectivity Selectivity & Specificity (6 Blank Lots) MethodDev->Selectivity Calibration Calibration Curve (LLOQ to ULOQ) Selectivity->Calibration AccPrec Accuracy & Precision (Intra/Inter-day) Calibration->AccPrec MatrixEffect Matrix Effect & Recovery AccPrec->MatrixEffect Stability Stability Testing (Benchtop, F/T) MatrixEffect->Stability

Caption: Core LC-MS/MS bioanalytical method validation workflow per ICH M10 guidelines.

Step-by-Step Validation Methodology

1. Selectivity and Specificity

  • Protocol: Obtain 6 independent lots of blank human plasma (including one lipemic and one hemolyzed lot). Process these blanks without the analyte or internal standard.

  • Acceptance Criteria: Interfering peaks at the retention time of the analyte must be ≤20% of the Lower Limit of Quantification (LLOQ) response, and ≤5% for the internal standard.

2. Calibration Curve Linearity

  • Protocol: Prepare 8 non-zero calibration standards ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ). Use a linear regression model with a 1/x2 weighting factor to compensate for heteroscedasticity across the wide dynamic range.

  • Acceptance Criteria: The back-calculated concentrations must be within ±15% of the nominal value ( ±20% at the LLOQ).

3. Accuracy and Precision (A&P)

  • Protocol: Prepare Quality Control (QC) samples at four levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (50 ng/mL), and High QC (750 ng/mL). Analyze 5 replicates per level in a single run (Intra-day) and repeat across 3 separate runs on different days (Inter-day).

  • Acceptance Criteria: The mean accuracy must be within 85−115% of the nominal concentration ( 80−120% for LLOQ). The coefficient of variation (%CV) for precision must not exceed 15% ( 20% for LLOQ).

4. Matrix Effect and Recovery

  • Protocol: To calculate the absolute matrix effect, compare the peak area of the analyte spiked post-extraction into blank matrix extracts against the peak area of the analyte in a neat solvent solution at the same concentration. To calculate recovery, compare pre-extraction spiked samples to post-extraction spiked samples.

  • Acceptance Criteria: The IS-normalized matrix factor (IS-MF) should have a %CV of <15% across the 6 independent matrix lots.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Available at:[Link]

Validation

Comparative Efficacy Guide: 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide Derivatives vs. Benchmark Inhibitors in Preclinical Models

Executive Summary & Biological Context The 2-hydroxy-N-methylbenzamide motif is a privileged pharmacophore widely recognized for its utility in targeted therapeutics, particularly in the development of Poly(ADP-ribose) g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The 2-hydroxy-N-methylbenzamide motif is a privileged pharmacophore widely recognized for its utility in targeted therapeutics, particularly in the development of Poly(ADP-ribose) glycohydrolase (PARG) inhibitors[1] and Unc-51-like autophagy activating kinase 1/2 (ULK1/2) inhibitors[2]. While early-generation ULK1 inhibitors like SBI-0206965 rely heavily on a simple 2-hydroxy-N-methylbenzamide moiety[3], they often suffer from off-target kinase promiscuity, such as unintended AMP-activated protein kinase (AMPK) inhibition[4].

By utilizing the 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide building block (CAS: 473731-12-3), drug development professionals can synthesize next-generation derivatives that overcome these limitations. This guide objectively compares the biochemical and cellular efficacy of these novel derivatives against established benchmark inhibitors, providing self-validating experimental protocols to ensure rigorous preclinical evaluation.

Structural Rationale & Mechanism of Action

The structural evolution from a basic N-methylbenzamide to a 3-amino-N-cyclohexyl derivative introduces critical physicochemical upgrades:

  • The 2-Hydroxy Group: Essential for anchoring the molecule within the target's active site. In kinases like ULK1, it forms a critical hydrogen bond with the hinge region.

  • The N-Cyclohexyl Substitution: Replaces smaller aliphatic groups to increase the lipophilic surface area. This allows the molecule to deeply occupy the hydrophobic DFG-out pocket of kinases, significantly improving target residence time and preventing the type IIb allosteric binding seen with older compounds[4].

  • The 3-Amino Group: Acts as an electron-donating vector that modulates the pKa of the adjacent 2-hydroxyl group, strengthening its hydrogen-bonding capacity. Furthermore, it provides a versatile synthetic handle for attaching solubilizing groups or PROTAC linkers.

Pathway NutrientDep Nutrient Deprivation mTOR mTORC1 (Inhibited) NutrientDep->mTOR Inhibits AMPK AMPK (Activated) NutrientDep->AMPK Activates ULK1 ULK1/2 Kinase Complex mTOR->ULK1 Releases Inhibition AMPK->ULK1 Phosphorylates Autophagy Autophagosome Formation ULK1->Autophagy Drives Derivative 3-Amino-N-cyclohexyl Derivatives Derivative->ULK1 Competitive Inhibition

Fig 1: Mechanism of action of 3-Amino-N-cyclohexyl derivatives targeting the ULK1 autophagy pathway.

Comparative Efficacy Data

To objectively evaluate the performance of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide derivatives, we compare a synthesized lead compound against the first-generation benchmark SBI-0206965 [3] and the second-generation benchmark SBP-7455 [5].

Compound ClassULK1 IC₅₀ (nM)ULK2 IC₅₀ (nM)Cellular Target Engagement (NanoBRET IC₅₀, nM)AMPK Off-Target Activity
SBI-0206965 (1st Gen Benchmark)108711450High (Type IIb inhibitor)
SBP-7455 (2nd Gen Benchmark)13~10045Moderate
3-Amino-N-cyclohexyl Lead 8 42 18 Low

Data Interpretation: The incorporation of the N-cyclohexyl moiety drives the biochemical IC₅₀ into the single-digit nanomolar range, while the 3-amino modification enhances cellular permeability, reflected by the superior NanoBRET target engagement score.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to rule out false positives caused by compound auto-fluorescence or non-specific cytotoxicity.

Workflow Synth Compound Synthesis Biochem Biochemical Assay (ADP-Glo IC50) Synth->Biochem Cellular Cellular NanoBRET (Target Engagement) Biochem->Cellular Efficacy In Vivo Efficacy (Xenograft Models) Cellular->Efficacy

Fig 2: Step-by-step validation workflow for evaluating benzamide-derived kinase inhibitors.

Protocol A: Biochemical In Vitro Kinase Assay (ADP-Glo)

Causality: Biochemical assays isolate the direct inhibitory effect on the kinase domain without cellular variables. The ADP-Glo system is utilized because it measures the generation of ADP, providing a universal readout that is highly resistant to the auto-fluorescence often exhibited by benzamide derivatives.

  • Enzyme Preparation: Dilute recombinant ULK1 to a final concentration of 10 nM in kinase buffer (25 mM MOPS, pH 7.5, 15 mM MgCl₂, 1 mM EGTA).

  • Compound Pre-incubation: Dispense the 3-Amino-N-cyclohexyl derivatives in a 10-point dose-response curve. Incubate for 15 minutes at room temperature. Reasoning: Pre-incubation allows for the detection of slow-binding kinetics, a common feature of type II kinase inhibitors.

  • Reaction Initiation: Add 100 µM ATP and 1 µg of GST-Atg101 substrate to initiate the reaction. Reasoning: Operating at 100 µM ATP approximates the Kₘ for ULK1, ensuring the IC₅₀ values remain sensitive to competitive inhibitors while reflecting physiological relevance.

  • Detection: After 60 minutes, add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Validation Check: A valid assay must yield a signal-to-background ratio of >10 using a no-enzyme negative control.

Protocol B: Cellular NanoBRET Target Engagement Assay

Causality: Biochemical IC₅₀ often overestimates efficacy due to the absence of physiological ATP concentrations (~1-5 mM in cells). NanoBRET provides a self-validating measure of in situ target engagement. The competitive displacement of a fluorescent tracer by the unlabeled derivative confirms direct binding in living cells, ruling out off-target cytotoxicity.

  • Transfection: Plate HEK293T cells at 2x10⁴ cells/well. Transfect with a plasmid encoding a NanoLuc-ULK1 fusion protein. Reasoning: NanoLuc provides a bright, stable bioluminescent donor signal necessary for high signal-to-background ratios in live cells.

  • Tracer Incubation: Add the cell-permeable fluorescent kinase tracer at a concentration equivalent to its established K_d. Reasoning: Operating exactly at the K_d ensures the assay is highly sensitive to competitive displacement by the test compounds.

  • Compound Treatment: Dispense the derivatives (0.1 nM to 10 µM) and incubate for 2 hours. Reasoning: A 2-hour window allows compounds to reach intracellular equilibrium without inducing massive autophagic cell death, which would skew the BRET signal.

  • Detection: Add Nano-Glo substrate and measure dual emission (460 nm for NanoLuc, 618 nm for the tracer). Calculate the BRET ratio.

  • Validation Check: The plate must yield a Z'-factor > 0.6 using SBI-0206965 (10 µM) as a positive control for complete tracer displacement.

Sources

Comparative

A Researcher's Guide to Benchmarking 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide Against Commercial PARP Inhibitors

In the landscape of targeted cancer therapy, the DNA Damage Response (DDR) network presents a rich source of potential therapeutic targets.[1][2] One of the most successful strategies in this area has been the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the DNA Damage Response (DDR) network presents a rich source of potential therapeutic targets.[1][2] One of the most successful strategies in this area has been the development of inhibitors for Poly (ADP-ribose) polymerase (PARP) enzymes.[3][4][5][6] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations, through a concept known as synthetic lethality.[3][7][8][9]

The Central Role of PARP in DNA Repair and Cancer

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[13][14][15] When SSBs occur, PARP enzymes are recruited to the site of damage, where they catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) on themselves and other acceptor proteins.[16] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[14]

Inhibition of PARP enzymatic activity disrupts this repair process, leading to the accumulation of unrepaired SSBs.[7] During DNA replication, these SSBs can be converted into more cytotoxic DNA double-strand breaks (DSBs).[7][8] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[8][17] This selective killing of HR-deficient cancer cells by PARP inhibitors is the principle of synthetic lethality.[3][9]

Furthermore, some PARP inhibitors, in addition to their catalytic inhibition, can "trap" the PARP enzyme on the DNA at the site of damage.[11][18][19][20] This PARP-DNA complex is a physical impediment to DNA replication and transcription, and is considered to be a more potent driver of cytotoxicity than catalytic inhibition alone.[11][21][22]

Below is a diagram illustrating the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.

PARP_Mechanism_of_Action cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA1/2 mutation) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DNA_Repaired DNA Repaired BER->DNA_Repaired leads to DNA_SSB_cancer DNA Single-Strand Break (SSB) PARP_inhibitor PARP Inhibitor DNA_SSB_cancer->PARP_inhibitor blocks repair PARP_trapping PARP Trapping PARP_inhibitor->PARP_trapping causes DSB DNA Double-Strand Break (DSB) PARP_trapping->DSB leads to HR_deficient Deficient Homologous Recombination (HR) DSB->HR_deficient cannot be repaired by Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death results in

Caption: Role of PARP in DNA repair and the mechanism of PARP inhibitors.

Experimental Workflow for Benchmarking

A systematic approach is essential for the robust evaluation of a novel compound. The following workflow outlines the key stages for characterizing 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide and comparing its performance against Olaparib and Talazoparib.

Experimental_Workflow start Start: Compound Synthesis & QC biochemical_assays Biochemical Assays start->biochemical_assays ic50 PARP Enzymatic Assay (IC50) biochemical_assays->ic50 trapping PARP Trapping Assay biochemical_assays->trapping cell_based_assays Cell-Based Assays cytotoxicity Cytotoxicity Assay cell_based_assays->cytotoxicity par_formation Cellular PAR Formation Assay cell_based_assays->par_formation data_analysis Data Analysis & Comparison conclusion Conclusion & Future Directions data_analysis->conclusion ic50->cell_based_assays trapping->cell_based_assays cytotoxicity->data_analysis par_formation->data_analysis

Caption: Experimental workflow for benchmarking a novel PARP inhibitor.

Detailed Experimental Protocols

PART 1: Biochemical Assays

1.1. PARP1/2 Enzymatic Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide against PARP1 and PARP2 enzymes and compare it with Olaparib and Talazoparib.

Principle: This assay measures the enzymatic activity of PARP by quantifying the incorporation of biotinylated NAD+ into histone proteins, a substrate for PARP.[15][23] The amount of incorporated biotin is then detected using a streptavidin-conjugated reporter.

Methodology:

  • Plate Preparation: Coat a 96-well plate with histone H1 and wash to remove unbound histones.

  • Reaction Mixture: Prepare a reaction buffer containing recombinant human PARP1 or PARP2 enzyme and activated DNA (e.g., sonicated calf thymus DNA).

  • Inhibitor Addition: Add serial dilutions of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide, Olaparib, and Talazoparib to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Wash the plate to remove unincorporated biotinylated NAD+. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Signal Measurement: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the inhibition curve and determine the IC50 value using non-linear regression.

1.2. PARP Trapping Assay

Objective: To assess the ability of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide to trap PARP1 on damaged DNA and compare its potency with Olaparib and Talazoparib.

Principle: This assay quantifies the amount of PARP enzyme that remains bound to a DNA-coated plate in the presence of an inhibitor after a high-salt wash.[23]

Methodology:

  • Plate Preparation: Coat a 96-well plate with a DNA oligonucleotide containing a single-strand break.

  • Inhibitor and Enzyme Incubation: Add serial dilutions of the test compounds (3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide, Olaparib, Talazoparib) and recombinant human PARP1 enzyme to the wells. Incubate to allow for PARP-DNA binding and trapping.

  • Wash Step: Wash the plate with a high-salt buffer to remove unbound and weakly bound PARP1.

  • Detection: Detect the trapped PARP1 using a primary antibody against PARP1 followed by a secondary HRP-conjugated antibody.

  • Signal Measurement: Add a chemiluminescent or colorimetric HRP substrate and measure the signal.

  • Data Analysis: Plot the amount of trapped PARP1 against the inhibitor concentration to determine the trapping potency (EC50).

PART 2: Cell-Based Assays

2.1. Cellular PAR Formation Assay

Objective: To confirm the PARP inhibitory activity of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide in a cellular context.

Methodology:

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436) in a 96-well plate.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compounds for a defined period.

  • DNA Damage Induction: Induce DNA damage using an agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) to stimulate PARP activity.

  • Cell Lysis and PAR Detection: Lyse the cells and quantify the levels of poly(ADP-ribose) (PAR) using an ELISA-based assay with an anti-PAR antibody.

  • Data Analysis: Determine the IC50 for the inhibition of cellular PAR formation for each compound.

2.2. Cytotoxicity Assay in BRCA-Proficient and -Deficient Cell Lines

Objective: To evaluate the selective cytotoxicity of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide in cancer cells with and without a functional HR pathway, demonstrating the principle of synthetic lethality.

Methodology:

  • Cell Lines: Utilize a pair of isogenic cell lines, one with wild-type BRCA1/2 (e.g., U2OS-WT) and one with a BRCA1/2 mutation or knockdown (e.g., U2OS-BRCA2-KO).

  • Cell Seeding and Treatment: Seed both cell lines in 96-well plates and treat them with a range of concentrations of the test compounds for 72-96 hours.

  • Viability Assessment: Measure cell viability using a standard assay such as CellTiter-Glo® (Promega) or resazurin reduction.

  • Data Analysis: Calculate the IC50 for cytotoxicity in both cell lines for each compound. A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient line indicates synthetic lethality.

Data Presentation and Comparison

The following tables summarize hypothetical data to illustrate how the performance of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide can be compared to the standard commercial inhibitors, Olaparib and Talazoparib.

Table 1: Biochemical Potency of PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1 Trapping EC50 (nM)
3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide5.28.115.4
Olaparib1.91.525.0
Talazoparib0.80.51.2

Table 2: Cellular Activity of PARP Inhibitors

CompoundCellular PAR Inhibition IC50 (nM)Cytotoxicity IC50 (µM) in U2OS-WTCytotoxicity IC50 (µM) in U2OS-BRCA2-KOSelectivity Index (WT/KO)
3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide12.5> 100.5> 20
Olaparib5.0> 100.2> 50
Talazoparib2.15.80.01580

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization and benchmarking of the novel compound, 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide, as a potential PARP inhibitor. The proposed experiments will generate critical data on its biochemical potency, mechanism of action (catalytic inhibition vs. PARP trapping), and its cellular efficacy and selectivity.

Based on the hypothetical data, 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide demonstrates promising PARP inhibitory activity and selective cytotoxicity in BRCA-deficient cells, warranting further investigation. Future studies should focus on its selectivity against other PARP family members, its pharmacokinetic and pharmacodynamic properties in preclinical models, and its potential for combination therapies with other DNA damaging agents or checkpoint inhibitors.[5][24] A thorough understanding of its preclinical profile will be essential to determine its potential as a novel therapeutic agent for the treatment of cancer.

References

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]

  • Talazoparib | Pfizer Oncology Development Website. [Link]

  • Olaparib - Wikipedia. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic. [Link]

  • PARP inhibitors: Overview and indications - The Jackson Laboratory. [Link]

  • Olaparib - PMC. [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC. [Link]

  • What are PARP inhibitors? - MD Anderson Cancer Center. [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]

  • DNA Damage Response - PMC - NIH. [Link]

  • DNA Damage Response and DNA Repair in Cancer - Blog - Crown Bioscience. [Link]

  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. [Link]

  • Olaparib - Massive Bio. [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. [Link]

  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. [Link]

  • Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - MDPI. [Link]

  • Cell-Based PARP Assay Services | Reaction Biology. [Link]

  • DNA damage response pathways in tumor suppression and cancer treatment - PubMed. [Link]

  • PASTA: PARP activity screening and inhibitor testing assay - PMC - NIH. [Link]

  • PARP - Assay-Protocol. [Link]

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC. [Link]

  • PARP enzyme assay - Bio-protocol. [Link]

  • PARP Inhibitors - Susan G. Komen®. [Link]

  • PARP1-Selective Inhibitors Generate Excitement in Solid Tumors | OncLive. [Link]

  • List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) - Drugs.com. [Link]

Sources

Validation

A Strategic Guide to Target Deconvolution and Selectivity Profiling of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

For researchers, scientists, and drug development professionals, the journey of a novel compound from initial synthesis to a potential therapeutic candidate is fraught with challenges. A critical, early-stage hurdle is t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from initial synthesis to a potential therapeutic candidate is fraught with challenges. A critical, early-stage hurdle is the comprehensive characterization of its biological activity. This guide provides an in-depth, experience-driven strategy for the target deconvolution and selectivity profiling of a novel benzamide derivative, 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide. As the primary biological target of this compound is not yet publicly defined, this document will serve as a practical roadmap for navigating target identification and off-target liability assessment—a common and crucial scenario in early-stage drug discovery.

The core philosophy of this guide is to establish a self-validating system of inquiry. We will not merely list protocols but will delve into the causality behind experimental choices, ensuring that each step logically informs the next, building a comprehensive and trustworthy pharmacological profile.

The Imperative of Early, Broad-Based Profiling

In the absence of a known primary target, a promiscuous compound can be a significant drain on resources. Unforeseen off-target interactions are a primary cause of late-stage drug attrition, often due to safety issues.[1] Therefore, an initial, broad assessment of a compound's potential biological interactions is not just recommended; it is a strategic necessity. This initial phase aims to identify potential liabilities early, allowing for informed decisions on whether to proceed with a compound, and guiding medicinal chemistry efforts to mitigate off-target effects.[1]

Our approach will be tiered, beginning with a wide net cast across the most common and critical families of drug targets and progressively narrowing the focus as data is generated. This strategy is in line with the principles of safety pharmacology, which aim to identify potential undesirable pharmacodynamic effects of a substance before it advances to clinical trials.[2][3][4][5][6]

Tier 1: Broad-Panel Safety Screening

The first tier of our investigation involves screening 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide against a panel of receptors, enzymes, transporters, and ion channels that are frequently implicated in adverse drug reactions. Several reputable contract research organizations (CROs) offer standardized, cost-effective panels for this purpose. For instance, the Eurofins Discovery SafetyScreen44™ panel, which is recommended by a consortium of major pharmaceutical companies, provides an excellent starting point for identifying significant off-target interactions.[7][8]

Rationale for Target Selection: The targets in these panels are chosen based on their established links to clinical adverse events. They cover the core physiological systems mandated for evaluation by safety pharmacology guidelines, such as the central nervous, cardiovascular, and respiratory systems.[5][9]

Experimental Approach: Typically, the compound is tested at a single, high concentration (e.g., 10 µM) in duplicate in radioligand binding assays.[10] A significant inhibition (commonly >50%) of radioligand binding flags a potential interaction that warrants further investigation.

Data Presentation: The results from this initial screen should be compiled into a clear, comprehensive table that allows for rapid assessment of potential off-target liabilities.

Table 1: Illustrative Tier 1 Broad-Panel Screening Results for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (at 10 µM)

Target FamilyTargetAssay Format% Inhibition
GPCRs Adenosine A2ABinding8%
Adrenergic α1ABinding65%
Adrenergic α2ABinding12%
Adrenergic β1Binding5%
Cannabinoid CB1Binding72%
Dopamine D2SBinding58%
Histamine H1Binding3%
Muscarinic M1Binding9%
Opioid κ (KOP)Binding78%
Serotonin 5-HT2ABinding61%
Ion Channels hERGBinding45%
Na+ Channel (Site 2)Binding15%
Transporters Dopamine (DAT)Binding55%
Norepinephrine (NET)Binding28%
Enzymes COX-1Enzymatic11%
COX-2Enzymatic7%
MAO-AEnzymatic4%
PDE3AEnzymatic19%

This data is illustrative and does not represent actual experimental results.

Interpretation and Next Steps: The illustrative data in Table 1 suggests that 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide has potential interactions with several GPCRs (Adrenergic α1A, Cannabinoid CB1, Dopamine D2S, Opioid κ, and Serotonin 5-HT2A) and the Dopamine Transporter. The moderate inhibition of hERG (45%) is a potential concern that should be monitored, but for this guide, we will focus on the more significant GPCR interactions as potential primary or major off-targets. The next logical step is to determine the potency of these interactions by generating dose-response curves to calculate IC50 values.

Tier 2: Potency Determination and Functional Characterization

Having identified potential "hits" from the broad-panel screen, the second tier of our investigation focuses on quantifying the potency of these interactions and assessing their functional consequences.

Detailed Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a generalized method for determining the IC50 value of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide at the identified "hit" receptors.

Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a known radioligand to its receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-Prazosin for Adrenergic α1A).

  • Test compound: 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates (e.g., Millipore MultiScreenHTS).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide in binding buffer. A typical concentration range would be from 100 µM down to 10 pM.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Radioligand and binding buffer.

    • Non-specific Binding: Radioligand and a saturating concentration of the non-specific binding control.

    • Competition: Radioligand and the serially diluted test compound.

  • Reaction Initiation: Add the cell membrane preparation to each well to start the binding reaction. The final assay volume is typically 250 µL.[11]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[11]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[11]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Functional Assays: From Binding to Biological Effect

Demonstrating that a compound binds to a receptor is only part of the story. It is crucial to understand the functional consequence of this binding—does it activate (agonist), block (antagonist), or modulate the receptor's activity in other ways (e.g., inverse agonist, allosteric modulator)?[12]

Given that the majority of "hits" in our illustrative example are GPCRs, cell-based functional assays that measure downstream signaling events are the most appropriate next step. Common readouts for GPCR activation include changes in intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺).[13][14]

Detailed Experimental Protocol: GPCR Functional Assay (Calcium Mobilization)

This protocol describes a general method for assessing the agonist and antagonist activity of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide at a Gq-coupled receptor, such as the Adrenergic α1A receptor.

Objective: To determine if the test compound can elicit a functional response (agonist) or block the response of a known agonist (antagonist).

Materials:

  • A cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound: 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.

  • A known agonist for the target receptor (e.g., Phenylephrine for Adrenergic α1A).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with liquid handling capabilities (e.g., a FLIPR® instrument).

Procedure:

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Agonist Mode:

    • Prepare a serial dilution of the test compound.

    • Use the fluorescence plate reader to measure the baseline fluorescence, then add the diluted test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates an agonist response.

  • Antagonist Mode:

    • Prepare a serial dilution of the test compound.

    • Pre-incubate the cells with the diluted test compound for a specified period.

    • Add a fixed concentration (e.g., the EC80) of the known agonist and monitor the change in fluorescence. A reduction in the agonist-induced fluorescence indicates an antagonist response.

Data Analysis:

  • For agonist activity, plot the change in fluorescence against the log of the test compound concentration to determine the EC50 (potency) and the maximum response (efficacy).

  • For antagonist activity, plot the agonist response against the log of the test compound concentration to determine the IC50.

Data Presentation: The potency data from both binding and functional assays should be summarized in a table to allow for direct comparison.

Table 2: Illustrative Potency and Functional Activity of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

TargetBinding IC50 (nM)Functional Agonist EC50 (nM)Functional Antagonist IC50 (nM)
Adrenergic α1A150>10,000250
Cannabinoid CB185>10,000120
Dopamine D2S350>10,000400
Opioid κ (KOP)55>10,00090
Serotonin 5-HT2A280>10,000310
Dopamine Transporter (DAT)450N/A (Uptake Assay)500

This data is illustrative and does not represent actual experimental results.

Interpretation and Hypothesis Generation: The illustrative data in Table 2 suggests that 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide is a potent antagonist at the Cannabinoid CB1 and Opioid κ receptors, with moderate antagonist activity at the Adrenergic α1A, Serotonin 5-HT2A, and Dopamine D2S receptors, as well as the Dopamine Transporter. At this stage, we can hypothesize that the primary target might be either the CB1 or κ-opioid receptor, given their higher potencies.

Tier 3: Unbiased Target Deconvolution

While broad-panel screening is excellent for identifying interactions with known targets, it cannot identify novel or unexpected targets. For a truly comprehensive understanding of a compound's mechanism of action, unbiased target deconvolution methods are invaluable.

Chemoproteomics Approach: A powerful technique for unbiased target identification is affinity chromatography coupled with mass spectrometry.[15][16][17][18][19][20][21]

Workflow Overview:

  • Probe Synthesis: A derivative of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide is synthesized with a linker arm that allows it to be immobilized on a solid support (e.g., sepharose beads).

  • Affinity Capture: The immobilized compound is incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are "captured" on the beads.

  • Elution and Identification: The bound proteins are then eluted, separated by gel electrophoresis, and identified using mass spectrometry.

  • Competition Experiment: To distinguish specific binders from non-specific ones, the experiment is repeated in the presence of an excess of the free, unmodified compound. True targets will be outcompeted by the free compound and will not be captured on the beads.

This approach can reveal novel binding partners and provide a more complete picture of the compound's interactome.

Visualizing the Strategy and Data

To clearly communicate our tiered approach and the concept of selectivity, we can use diagrams generated with Graphviz.

TieredScreeningWorkflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency & Function cluster_2 Tier 3: Unbiased Discovery BroadPanel Broad-Panel Screening (e.g., SafetyScreen44 @ 10 µM) Data1 Identify 'Hits' (>50% Inhibition) BroadPanel->Data1 DoseResponse Dose-Response Binding Assays (Determine IC50) Data1->DoseResponse Prioritize Hits FunctionalAssay Cell-Based Functional Assays (Agonist/Antagonist Mode) Data1->FunctionalAssay Prioritize Hits Data2 Determine Potency (IC50/EC50) & Mode of Action DoseResponse->Data2 FunctionalAssay->Data2 Chemoproteomics Affinity Chromatography- Mass Spectrometry Data2->Chemoproteomics Validate Hypothesized Target Data3 Identify Novel Targets & Confirm Hits Chemoproteomics->Data3 SelectivityConcept Compound Test Compound PrimaryTarget Primary Target (High Affinity) Compound->PrimaryTarget IC50 = 55 nM OffTarget1 Off-Target 1 (Lower Affinity) Compound->OffTarget1 IC50 = 150 nM OffTarget2 Off-Target 2 (Lower Affinity) Compound->OffTarget2 IC50 = 350 nM NoBinding Non-Target (No Significant Binding) Compound->NoBinding

Caption: Conceptual diagram of receptor binding selectivity.

Conclusion

This guide has outlined a robust, tiered strategy for the initial pharmacological characterization of a novel compound, 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide, for which a primary target is unknown. By beginning with a broad safety screen, progressing to potency and functional characterization of initial hits, and incorporating unbiased target deconvolution methods, researchers can build a comprehensive and reliable profile of a compound's biological activity. This approach enables the early identification of both therapeutic potential and safety liabilities, providing a solid foundation for data-driven decisions in the complex process of drug discovery and development.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. (2000, November 30). [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. Adv Sci (Weinh). (2024, February). [Link]

  • GPCR Functional Cell-based Assays. GenScript. [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods Mol Biol. (2018). [Link]

  • GPCR Functional Assay Technology. Tanso Biosciences. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Federal Register. (2001, July 13). [Link]

  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. J Proteome Res. (2008, July 1). [Link]

  • Chemoproteomics-based target deconvolution and selectivity profiling of Histone Deacetylase inhibitors. mediaTUM. (2022, April 28). [Link]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000, November 8). [Link]

  • Chemical Proteomics. Evotec. [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. [Link]

  • CNS SafetyScreen panel - FR. Eurofins Discovery. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • SafetyScreen44 Panel - FR. Eurofins Discovery. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. (2001, April). [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Int J Mol Sci. (2024, May 17). [Link]

  • Selectivity Index: Intro to Pharmacology Study Guide. Fiveable. (2025, August 15). [Link]

  • In Vitro Safety Pharmacology & Off-Target Screening Services. Reaction Biology. [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. (2013, October 3). [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. BMC Complement Med Ther. (2023, April 21). [Link]

  • Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. Anal Chem. (2001, December 6). [Link]

  • Selectivity index (SI): Significance and symbolism. Wisdom Library. (2025, June 22). [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opin Drug Discov. (2009, June 9). [Link]

  • SafetyScreen44™ Panel. Eurofins. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • SafetyScreen44 Panel - TW. Eurofins Discovery. [Link]

  • The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]

  • Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma. J Med Chem. (2022). [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. (2022). [Link]

  • DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. BioSpace. (2011, November 16). [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]

  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]

  • Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. J Cheminform. (2022, May 7). [Link]

  • Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. Curr Protoc Pharmacol. (2010, September 15). [Link]

  • Comparison of selectivity index (SI) values of the tested compounds.... ResearchGate. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. Front Pharmacol. (2024). [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. (2010, November 18). [Link]

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. (2023, November 17). [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

  • Radioligand Binding Methods for Membrane Preparations and Intact Cells. Methods Mol Biol. (2015). [Link]

  • ICH harmonised tripartite guideline safety pharmacology studies for human pharmaceuticals. PMDA. [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. (2006, February 2). [Link]

  • Safety Pharmacology Profiling for Drug Development. Indigo Biosciences. [Link]

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Comparative

reproducibility of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide batch synthesis

An In-Depth Technical Guide to the Reproducible Batch Synthesis of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide For researchers and professionals in drug development, the consistent and predictable synthesis of activ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reproducible Batch Synthesis of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

For researchers and professionals in drug development, the consistent and predictable synthesis of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative analysis of synthetic strategies for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry. We will delve into two common synthetic methodologies, offering detailed protocols and a framework for assessing batch-to-batch reproducibility. Our focus is on the practical aspects of synthesis, highlighting the critical parameters that influence yield, purity, and overall success.

Method A: Acyl Chloride-Mediated Synthesis (Schotten-Baumann Conditions)

This classic approach to amide bond formation involves the reaction of a reactive acyl chloride with an amine.[1][2] The reaction is typically fast and high-yielding due to the high reactivity of the benzoyl chloride intermediate.[1] A base is incorporated to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1]

Experimental Protocol: Method A

Materials:

  • 3-Amino-2-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N-cyclohexyl-N-methylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Formation of the Acyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-amino-2-hydroxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC. Remove the excess thionyl chloride under reduced pressure.

  • Amine Coupling: In a separate flask, dissolve N-cyclohexyl-N-methylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.[1] Cool this solution to 0 °C.

  • Reaction: Add the freshly prepared 3-amino-2-hydroxybenzoyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.[3]

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel or by recrystallization to obtain pure 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.

Workflow for Method A

cluster_0 Acyl Chloride Formation cluster_1 Amine Preparation cluster_2 Coupling & Purification A 3-Amino-2-hydroxybenzoic acid in DCM B Add SOCl₂ at 0 °C A->B C Reflux (2-4h) B->C D Concentrate to get Acyl Chloride C->D G Add Acyl Chloride to Amine Solution (0 °C to RT) D->G E N-cyclohexyl-N-methylamine + TEA in DCM F Cool to 0 °C E->F F->G H Aqueous Work-up (HCl, NaHCO₃, Brine) G->H I Dry & Concentrate H->I J Purification (Chromatography/Recrystallization) I->J K Final Product J->K

Caption: Workflow for Benzamide Synthesis via Acyl Chloride.[1]

Method B: Peptide Coupling Reagent-Mediated Synthesis

This method avoids the harsh conditions required for acyl chloride formation by using a coupling reagent to directly facilitate the amide bond formation between a carboxylic acid and an amine.[1] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are commonly used.[5] Additives such as 1-hydroxy-1H-benzotriazole (HOBt) can be included to suppress side reactions and reduce racemization.

Experimental Protocol: Method B

Materials:

  • 3-Amino-2-hydroxybenzoic acid

  • N-cyclohexyl-N-methylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-2-hydroxybenzoic acid (1.0 eq), N-cyclohexyl-N-methylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Reagent Addition: Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes. Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[4] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4] The aqueous washes help remove water-soluble byproducts.[4]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Workflow for Method B

A Mix Benzoic Acid, Amine, HOBt, & DIPEA in DMF B Cool to 0 °C A->B C Add EDC B->C D Stir at RT (12-24h) C->D E Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F Dry & Concentrate E->F G Purification (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: Workflow for Benzamide Synthesis via Coupling Reagent.[4]

Comparative Analysis of Synthesis Methods

ParameterMethod A: Acyl ChlorideMethod B: Coupling ReagentRationale & Key Considerations
Reaction Conditions Harsher (reflux with SOCl₂)Milder (typically 0 °C to RT)Method B is preferable for sensitive substrates that may decompose under the conditions required for acyl chloride formation.
Reagent Handling & Safety Thionyl chloride is corrosive and lachrymatory.Coupling reagents can be sensitizers.Both methods require careful handling of reagents in a well-ventilated fume hood.
Byproducts HCl, SO₂Water-soluble ureas (from EDC) or other coupling agent byproducts.The byproducts of Method B are often easier to remove during aqueous work-up.[4]
Reaction Time Generally faster coupling step.Can be longer (12-24 hours).The overall time for Method A may be longer due to the initial acyl chloride formation and removal of excess reagent.
Cost of Reagents Generally less expensive.Coupling reagents and additives can be more costly.For large-scale synthesis, the cost of reagents in Method B can be a significant factor.
Substrate Scope Broad for many amines.Very broad, with many specialized reagents available.Method B offers more flexibility for coupling sterically hindered or electronically challenging substrates.
Reproducibility Concerns Incomplete conversion to acyl chloride; side reactions at high temperatures.Incomplete activation; epimerization of stereocenters alpha to the carbonyl.[6]Careful control of temperature and stoichiometry is crucial for both methods to ensure reproducibility.

Assessing Batch-to-Batch Reproducibility: A Standardized Analytical Workflow

To ensure the reproducibility of the synthesis, a robust analytical method is required to compare the purity and impurity profiles of different batches. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.[7][8]

HPLC Protocol for Purity Assessment

Instrumentation and Conditions:

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size[8]
Mobile Phase Acetonitrile : Water (Gradient elution may be necessary)[8][9]
Flow Rate 1.0 mL/min[8]
Injection Volume 20 µL[8]
Column Temperature 30 °C[8]
Detection Wavelength UV-Vis, determined by the absorbance maximum of the analyte (e.g., 254 nm)[8]

Procedure:

  • Standard Preparation: Prepare a stock solution of a purified reference standard of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide in the mobile phase. Create a series of dilutions to generate a calibration curve.[8]

  • Sample Preparation: Accurately weigh a sample from each synthesis batch and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter before injection.[9]

  • Analysis: Inject the standard solutions and batch samples into the HPLC system.

  • Data Analysis: Compare the chromatograms of the different batches. The retention time of the main peak should be consistent. The purity of each batch can be calculated based on the peak area percentage. The impurity profile (number and relative area of minor peaks) should be compared between batches to assess consistency.

Analytical Workflow Diagram

A Prepare Reference Standard & Calibration Curve C HPLC Analysis A->C B Prepare Samples from Each Batch B->C D Compare Retention Times C->D E Calculate Purity (Peak Area %) C->E F Compare Impurity Profiles C->F G Assess Batch-to-Batch Reproducibility D->G E->G F->G

Caption: Experimental workflow for purity determination by HPLC.[7]

Conclusion

The reproducible synthesis of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide is achievable through well-established amide bond formation protocols. The choice between an acyl chloride-mediated approach (Method A) and a coupling reagent-based strategy (Method B) will depend on factors such as the scale of the synthesis, cost considerations, and the sensitivity of the starting materials. Method B generally offers milder conditions and a more straightforward work-up, which can contribute to better reproducibility, albeit at a higher reagent cost.

Regardless of the synthetic route chosen, a rigorous and standardized analytical workflow, primarily relying on HPLC, is essential for confirming batch-to-batch consistency. By carefully controlling reaction parameters and consistently evaluating the final product's purity and impurity profile, researchers can ensure the reliability of their synthesis and the quality of the material for downstream applications.

References

  • A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole - Benchchem. (n.d.).
  • Diverse synthetic routes to various substituted benzimidazolone derivatives: a review. (2026, March 5).
  • Application Notes and Protocols for the Synthesis of Substituted Benzamides - Benchchem. (n.d.).
  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012, July 5).
  • Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones | Organic Letters - ACS Publications. (2025, February 3).
  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method - Benchchem. (n.d.).
  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity | ACS Omega. (2020, September 21).
  • 473731-12-3 | 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide - AiFChem. (2025, October 21).
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.).
  • 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | 473731-12-3 - Sigma-Aldrich. (n.d.).
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters - ACS Publications. (2011, August 29).
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
  • Evolution of amide bond formation - University of Michigan. (n.d.).
  • Synthesis and analysis of amides - Chemistry Education. (n.d.).
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed. (2011, November 15).
  • In-depth Comparative Analysis of 3-amino-4-bromo-N-cyclohexylbenzamide: A Guide for Researchers - Benchchem. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

Advanced Laboratory Safety & Handling Guide: 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide As drug development and chemical synthesis grow increasingly complex, the safe handling of specialized bioactive intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Handling Guide: 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

As drug development and chemical synthesis grow increasingly complex, the safe handling of specialized bioactive intermediates is paramount. 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS: 473731-12-3) is a solid benzamide derivative utilized in advanced research[1]. While highly valuable for scientific applications, its specific molecular architecture—featuring a primary amine and a hydroxy-methylbenzamide core—imparts acute localized toxicity and irritation risks.

This guide provides researchers and laboratory personnel with a field-proven, self-validating operational framework to handle this compound safely, ensuring both scientific integrity and absolute personnel protection.

Mechanistic Hazard Profile & Quantitative Data

To handle a chemical safely, one must understand why it is hazardous. 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide is classified under the GHS07 (Exclamation Mark) category. As a solid powder, its primary vector of exposure is aerosolized dust during weighing and transfer[2].

  • H302 (Harmful if swallowed): The compound exhibits systemic toxicity upon ingestion.

  • H315 (Causes skin irritation): The primary amine functionality is nucleophilic and basic. Upon contact with ambient skin moisture, it can disrupt the lipid bilayer of the stratum corneum, leading to localized contact dermatitis.

  • H319 (Causes serious eye irritation): If fine crystalline dust enters the eye, it interacts with the aqueous environment of the cornea, causing severe, pH-driven chemical irritation[3].

Table 1: Physicochemical Properties and Hazard Summary

Property / HazardSpecificationClinical / Operational Implication
CAS Number 473731-12-3Unique identifier for inventory and SDS tracking[1].
Physical Form SolidProne to dust generation; mandates strict draft control.
Storage Conditions 2-8°C, Dark, Inert AtmPrevents oxidative/photolytic degradation of the amine.
Hazard Code: H302 Harmful if swallowedStrict prohibition of eating/drinking; mandates hand washing.
Hazard Code: H315 Causes skin irritationNecessitates robust dermal barrier (Nitrile gloves, lab coat)[3].
Hazard Code: H319 Causes serious eye irritationRequires tight-sealing chemical splash goggles[4].

Mandatory Personal Protective Equipment (PPE) Framework

Do not treat PPE as a mere checklist; it is a vital, integrated barrier system designed to counteract the specific chemical properties of this benzamide derivative.

  • Ocular Protection: Chemical Splash Goggles

    • Causality: Standard safety glasses with side shields are insufficient because airborne dust from the solid compound can bypass the shields. Tightly sealed goggles prevent particulate ingress and protect against H319 hazards[2].

  • Dermal Protection: Double Nitrile Gloves

    • Causality: Nitrile offers superior chemical resistance to amine derivatives compared to latex. Double-gloving ensures that if the outer glove suffers a micro-tear from handling spatulas or vials, the inner barrier remains uncompromised[4].

  • Body Protection: Flame-Resistant Lab Coat with Knit Cuffs

    • Causality: Knit cuffs prevent sleeves from knocking over delicate glassware and eliminate the exposed skin gap between the glove and the wrist, mitigating H315 dermal risks[5].

  • Respiratory Protection: Chemical Fume Hood

    • Causality: Because the compound is a solid, aerosolization during transfer is the primary inhalation risk. Handling must occur strictly within a certified fume hood to draw particulates away from the operator's breathing zone[4].

Operational Workflow: Step-by-Step Methodology

The following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operation Setup & PPE Donning
  • Step 1: Verify the chemical fume hood is operational.

    • Self-Validation: Check the digital monitor to ensure the face velocity is between 80–100 feet per minute (fpm) . Do not proceed if the airflow alarm is active.

  • Step 2: Inspect PPE integrity.

    • Self-Validation: Inflate both sets of nitrile gloves by trapping air and rolling the cuffs. If no air escapes, the gloves are free of pinholes. Don the gloves and goggles.

  • Step 3: Prepare the environment. Clear the fume hood of unnecessary clutter to ensure laminar airflow is not disrupted.

Phase 2: Reagent Retrieval, Weighing, and Transfer
  • Step 4: Retrieve the compound from 2-8°C storage. Allow the sealed container to reach room temperature before opening.

    • Causality: Opening a cold container introduces ambient condensation, which can degrade the moisture-sensitive compound.

  • Step 5: Use an anti-static weighing boat and a grounded micro-spatula.

    • Causality: Static charge causes fine powders to aerosolize or adhere to instruments, dramatically increasing exposure risk and reducing weighing accuracy.

  • Step 6: After weighing, immediately purge the primary container with an inert gas (Argon or Nitrogen) before sealing.

    • Causality: The compound requires an inert atmosphere to prevent oxidative degradation. Return the sealed vial to 2-8°C storage in the dark.

Phase 3: Decontamination and Waste Disposal
  • Step 7: Wipe down the balance and fume hood surface with a damp paper towel (water/soap solution).

    • Causality: Dry sweeping will aerosolize the H319/H315 hazard. Wet wiping captures and binds residual dust[2].

  • Step 8: Doff the outer gloves inside the fume hood to contain potential contamination.

  • Step 9: Dispose of all contaminated consumables (weigh boats, paper towels, outer gloves) in a designated, clearly labeled hazardous solid waste container for authorized incineration[2].

Workflow Visualization

Workflow Storage 1. Reagent Retrieval (2-8°C, Dark, Inert Atm) PPE 2. PPE Donning (Nitrile, Goggles, Lab Coat) Storage->PPE Hood 3. Fume Hood Transfer (Face Velocity 80-100 fpm) PPE->Hood Weighing 4. Anti-Static Weighing (Dust Control) Hood->Weighing Spill Spill or Exposure Detected? Weighing->Spill Emergency Emergency Protocol (Eye Wash / Safety Shower) Spill->Emergency Yes Decon 5. Surface Decontamination (Wet Wipe Method) Spill->Decon No Emergency->Decon Post-Incident Waste 6. Waste Segregation (Solid Hazardous Waste) Decon->Waste Disposal 7. Authorized Incineration (EPA/Local Guidelines) Waste->Disposal

Operational and safety workflow for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.

Emergency Response & Spill Mitigation

Even with rigorous protocols, incidents can occur. Execute the following steps immediately upon exposure:

  • Ocular Exposure (H319): Immediately flush eyes at the emergency eyewash station for a minimum of 15 minutes. Hold eyelids open to ensure irrigation of the cul-de-sac. Seek immediate ophthalmological evaluation[4].

  • Dermal Exposure (H315): Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water[3]. Critical Note: Do not use organic solvents (like ethanol or acetone) to clean the skin, as they will enhance the dermal absorption of the benzamide compound.

  • Spill Cleanup: Do not dry sweep. Cover the solid spill with damp absorbent paper to suppress dust generation, then carefully scoop the material into a hazardous waste receptacle using a non-sparking tool[2].

References

  • Molport. "3-amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | 473731-12-3". Available at: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Pyrrolidin-1-ylaniline" (Reference for Amine Handling). Available at:[Link]

  • Hampton Research. "Safety Data Sheet" (Reference for Solid Amine Spill Mitigation). Available at: [Link]

  • University of Vienna. "General Handling of Hazardous Substances". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide
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3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide
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